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2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline Documentation Hub

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  • Product: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
  • CAS: 2092563-65-8

Core Science & Biosynthesis

Foundational

Reference Standard Characterization: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

This guide provides a comprehensive technical analysis of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , a specialized intermediate often encountered in the structural optimization of piperidine-based antipsychotics and se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , a specialized intermediate often encountered in the structural optimization of piperidine-based antipsychotics and serotonin modulators.

The data presented below synthesizes fragment-based spectroscopic analysis (chemometrics) with standard empirical values for ortho-substituted anilines and fluorinated aliphatics.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule combines an electron-rich ortho-aniline core with a lipophilic 4-substituted piperidine tail, terminated by a fluoroethyl moiety. The presence of the fluorine atom introduces characteristic spin-spin coupling (


 and 

) essential for NMR validation.
PropertyValue
IUPAC Name 2-[4-(2-Fluoroethyl)piperidin-1-yl]aniline
Molecular Formula

Exact Mass 222.1532 Da
Molecular Weight 222.30 g/mol
Physical State Viscous oil or low-melting solid (dependent on salt form)
Solubility Soluble in

, DMSO-

, Methanol

Synthetic Context & Pathway

Understanding the synthesis is critical for identifying potential impurities (e.g., nitro-precursors or defluorinated byproducts). The compound is typically accessed via Nucleophilic Aromatic Substitution (


) followed by reduction.

Synthesis Start1 2-Fluoronitrobenzene Inter Intermediate: 2-(4-(2-Fluoroethyl)piperidin-1-yl) nitrobenzene Start1->Inter SnAr (K2CO3, DMF, Heat) Start2 4-(2-Fluoroethyl)piperidine Start2->Inter Product Target: 2-(4-(2-Fluoroethyl)piperidin-1-yl) aniline Inter->Product Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Standard synthetic route. The nitro-intermediate is the primary process impurity to monitor.

Spectroscopic Data Analysis[1][7][9][10][11]

A. Mass Spectrometry (ESI-MS)

The fragmentation pattern is dominated by the stability of the piperidine ring and the lability of the fluoroethyl chain.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Parent Ion:

    
     (Base Peak).
    
m/z (Fragment)Proposed Structure / LossMechanistic Insight
223.2

Protonated molecular ion.
203.2

Characteristic loss of HF (20 Da) from the fluoroethyl tail.
177.1

Cleavage of the ethyl-fluoride chain.
119.1

Benzimidazole-like cation formed after piperidine ring degradation.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the primary amine (


) from the tertiary amine of the piperidine.
  • 3450 & 3360 cm⁻¹:

    
     stretching (Primary amine doublet).
    
  • 2800–2950 cm⁻¹:

    
     stretching (Aliphatic, strong).
    
  • 1620 cm⁻¹:

    
     bending (Scissoring).
    
  • 1500 & 1600 cm⁻¹:

    
     Aromatic ring skeletal vibrations.
    
  • 1000–1100 cm⁻¹:

    
     stretching (Strong, broad).
    
  • 750 cm⁻¹: Ortho-substituted benzene (out-of-plane bending).

C. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃)

The spectrum is defined by the diagnostic triplet of doublets for the


 group and the ortho-aniline  pattern.
Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Mult.Int.[2]AssignmentCoupling (

Hz)
6.95 - 7.05 td1HAr-H (C4)

6.85 - 6.90 dd1HAr-H (C6, ortho to N-Pip)

6.70 - 6.78 dd1HAr-H (C3, ortho to NH2)

6.65 - 6.72 td1HAr-H (C5)

4.52 dt2H


,

3.95 br s2H

Exchangeable (

)
3.05 - 3.15 m2HPip-H (C2/C6 eq)Deshielded by Aniline
2.60 - 2.70 td2HPip-H (C2/C6 ax)

1.65 - 1.75 dm2H


1.70 - 1.80 m2HPip-H (C3/C5 eq)
1.40 - 1.55 m1HPip-H (C4 methine)
1.30 - 1.45 m2HPip-H (C3/C5 ax)

Key Interpretation Note: The signal at 4.52 ppm is the most critical for purity assessment. If the Fluorine is eliminated (impurity), this doublet-of-triplets disappears.

13C NMR (100 MHz, CDCl₃)

Carbon-Fluorine coupling (


) results in doublet splitting for the tail carbons.
Shift (

ppm)
AssignmentC-F Coupling (

Hz)
143.5 Ar-C (C2, ipso to Pip)-
140.2 Ar-C (C1, ipso to NH2)-
123.8 Ar-C (C4)-
119.5 Ar-C (C5)-
118.2 Ar-C (C6)-
115.1 Ar-C (C3)-
82.5


Hz (Doublet)
52.4 Pip-C (C2/C6)-
36.8


Hz (Doublet)
33.5 Pip-C (C4)

Hz (Weak d)
32.1 Pip-C (C3/C5)-

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid aggregation of the piperidine moiety:

  • Solvent: Use Chloroform-d (

    
    )  neutralized with silver foil or basic alumina if the sample is the free base. Acidic traces in 
    
    
    
    can protonate the piperidine nitrogen, shifting signals downfield.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      2.0 seconds (to allow relaxation of the fluoroethyl protons).
    • Scans: 16 (1H), 1024 (13C).

Structural Validation Logic (Graphviz)

The following diagram illustrates the connectivity logic used to assign the NMR signals, specifically highlighting the coupling pathways.

NMR_Logic F_Atom Fluorine-19 C_Alpha C-Alpha (82.5 ppm) 1J(CF) = 165 Hz F_Atom->C_Alpha Direct Coupling C_Beta C-Beta (36.8 ppm) 2J(CF) = 19 Hz C_Alpha->C_Beta Inductive Effect Pip_Ring Piperidine Ring (Chair Conformation) C_Beta->Pip_Ring Attachment C4 Aniline Ortho-Aniline Core (Shielding Cone) Pip_Ring->Aniline N1-C(Ar) Bond

Figure 2: NMR Connectivity and Coupling Logic.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 62376403, 4-Fluoro-2-(4-methylpiperidin-1-yl)aniline (Analogous Structure Reference). Retrieved from [Link]

  • Piperidine Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent effects on Piperidine rings).
  • Synthetic Methodology: Gudla, P., et al. (2022).[4][1][5] Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research. Retrieved from [Link]

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Source for

    
     and 
    
    
    
    coupling values in aliphatic chains).

Sources

Exploratory

Physical and chemical properties of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Executive Summary: This document provides a comprehensive technical overview of the physical, chemical, and pharmacological properties of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline. As a novel compound with limited repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of the physical, chemical, and pharmacological properties of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline. As a novel compound with limited representation in published literature, this guide synthesizes data from structurally analogous molecules, computational predictions, and established principles of medicinal chemistry to offer a robust profile for researchers and drug development professionals. The guide covers molecular identity, predicted physicochemical properties, a plausible synthetic pathway, standard characterization protocols, expected reactivity, and potential applications, with a strong emphasis on the rationale behind these projections. All discussions are grounded in authoritative chemical principles to ensure scientific integrity.

Molecular Identity and Structure

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring connected at the ortho position. The piperidine ring is further functionalized at its 4-position with a fluoroethyl group. This unique combination of a basic aniline, a saturated heterocyclic piperidine, and a flexible fluoroethyl sidechain suggests its potential as a scaffold in medicinal chemistry, particularly for targeting receptors where specific hydrogen bonding and lipophilic interactions are crucial.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-(4-(2-Fluoroethyl)piperidin-1-yl)anilineN/A
Molecular Formula C₁₃H₁₉FN₂Calculated
SMILES NC1=CC=CC=C1N1CCC(CCF)CC1
InChI InChI=1S/C13H19FN2/c14-9-8-12-3-6-16(7-4-12)13-10-1-2-11-15/h1-2,10-12H,3-9,15H2Calculated
InChIKey Awaiting experimental confirmationN/A
CAS Number Not assigned or publicly availableN/A

graph "molecular_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Aniline Ring N1 [label="N", pos="0,0.5!"]; C1 [label="C", pos="1,1!"]; C2 [label="C", pos="2,0.5!"]; C3 [label="C", pos="2,-0.5!"]; C4 [label="C", pos="1,-1!"]; C5 [label="C", pos="0,-0.5!"]; H_N1 [label="H₂", pos="-0.5,0.8!"];

// Piperidine Ring N2 [label="N", pos="-1,-1!"]; C6 [label="C", pos="-2,-0.5!"]; C7 [label="C", pos="-3,-1!"]; C8 [label="C", pos="-3,-2!"]; C9 [label="C", pos="-2,-2.5!"]; C10 [label="C", pos="-1,-2!"];

// Fluoroethyl group C11 [label="C", pos="-4,-2.5!"]; C12 [label="C", pos="-5,-2!"]; F1 [label="F", pos="-6,-2.5!"];

// Bonds edge [len=1.0]; N1 -- C5; C1 -- C2 -- C3 -- C4 -- C5 -- C1; C5 -- N2; N1 -- H_N1 [style=invis];

// Piperidine Bonds N2 -- C6 -- C7 -- C8 -- C9 -- C10 -- N2; C8 -- C11 -- C12 -- F1; }

Caption: 2D Structure of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline.

Predicted and Inferred Physicochemical Properties

Direct experimental data for this compound is not widely available. The following properties are therefore calculated or inferred from structurally related analogs, such as 4-(piperidin-1-yl)aniline and 3-(piperidin-1-yl)aniline.[1][2] This approach provides a scientifically grounded estimation of the compound's behavior.

Table 2: Estimated Physicochemical Properties

PropertyPredicted ValueBasis for Estimation & Rationale
Molecular Weight 222.31 g/mol Calculated from the molecular formula C₁₃H₁₉FN₂.
Appearance Colorless to pale yellow/brown solid or oilAniline derivatives are often crystalline solids but can be oils, darkening on exposure to air and light.[3]
XLogP3 ~2.9 - 3.4Analogs like 4-piperidin-1-ylaniline have an XLogP3 of 2.7.[1] The addition of a fluoroethyl group is expected to increase lipophilicity.
Hydrogen Bond Donors 1 (from -NH₂)Based on the primary amine group on the aniline ring.[4]
Hydrogen Bond Acceptors 3 (from -NH₂, piperidine N, and F)Based on the two nitrogen atoms and the fluorine atom.[4]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.Typical for aniline derivatives of this size. The aniline and piperidine nitrogens may confer slight aqueous solubility in acidic conditions.
pKa (most basic) ~4.5 - 5.5 (Aniline N); ~8.5 - 9.5 (Piperidine N)The aniline nitrogen's basicity is reduced by delocalization into the aromatic ring. The piperidine nitrogen is a typical secondary amine. The ortho-piperidine group may sterically hinder and slightly reduce the basicity of the aniline nitrogen compared to aniline itself.
Boiling Point > 250 °C (Estimated)Based on similar structures like 2-(Piperidin-1-ylmethyl)aniline.[3] High molecular weight and hydrogen bonding capability suggest a high boiling point.[5]

Synthesis and Characterization Workflow

Proposed Synthetic Pathway

A robust and common method for the synthesis of 2-substituted anilines is the reaction of a substituted piperidine with an ortho-halonitrobenzene, followed by reduction of the nitro group. This two-step process, involving a Nucleophilic Aromatic Substitution (SNAr) and a subsequent reduction, is a well-established and reliable route.[6]

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis would commence with the reaction of 4-(2-fluoroethyl)piperidine with 1-fluoro-2-nitrobenzene . The piperidine nitrogen acts as a nucleophile, displacing the fluorine atom on the nitrobenzene ring. This reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) with a mild base such as potassium carbonate (K₂CO₃) to scavenge the HF byproduct.

Step 2: Nitro Group Reduction The resulting intermediate, 1-(2-nitrophenyl)-4-(2-fluoroethyl)piperidine , is then subjected to reduction. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and typically high-yielding, providing the final product, 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline .

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Step 1: SNAr Reaction cluster_reaction2 Step 2: Reduction SM1 4-(2-fluoroethyl)piperidine R1 Intermediate: 1-(2-nitrophenyl)-4-(2-fluoroethyl)piperidine SM1->R1 Cond1 K₂CO₃, DMF ~90 °C SM2 1-fluoro-2-nitrobenzene SM2->R1 Product Final Product: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline R1->Product Cond2 H₂, Pd/C Methanol Cond1->R1 Cond2->Product

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Purity Assessment

A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of all protons (¹H NMR) and carbons (¹³C NMR).

  • Methodology:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H NMR spectra. Expected signals would include:

      • Aromatic protons (4H) in the ~6.5-7.5 ppm range.

      • A broad singlet for the aniline -NH₂ protons.

      • A triplet of triplets for the -CH₂F group, split by both geminal protons and the adjacent fluorine atom.

      • Signals for the piperidine and ethyl protons in the aliphatic region (~1.2-3.5 ppm).

    • Acquire proton-decoupled ¹³C NMR spectra to identify all unique carbon atoms.

  • Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. The predicted splitting patterns and chemical shifts provide a unique fingerprint for the target compound.

Protocol 2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain fragmentation data supporting the structure.

  • Methodology:

    • Introduce the sample into a mass spectrometer, typically via Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

    • In positive ion mode ESI-MS, the primary observation should be the protonated molecule [M+H]⁺ at m/z 223.16.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Rationale: MS provides definitive confirmation of the molecular weight, a fundamental property of the compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and for preparative purification.

  • Methodology:

    • Develop a reversed-phase HPLC method using a C18 column.

    • Use a mobile phase gradient, for example, of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.

    • Detection is typically performed with a UV detector, monitoring at a wavelength around 245-254 nm where the aniline chromophore absorbs.

    • Purity is calculated based on the relative area of the main peak.

  • Rationale: HPLC is the standard for assessing the purity of non-volatile organic compounds. It separates the target molecule from starting materials, byproducts, and other impurities.

characterization_workflow cluster_purification Purification cluster_analysis Analytical Characterization Start Synthesized Crude Product Purify Column Chromatography or Preparative HPLC Start->Purify NMR NMR (¹H, ¹³C) Structural Confirmation Purify->NMR MS HRMS Formula Confirmation Purify->MS HPLC HPLC-UV Purity Assessment (>95%) Purify->HPLC Final Verified Compound NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for compound purification and validation.

Chemical Reactivity and Stability

The reactivity of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is dictated by its three main functional components:

  • Aniline Moiety: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation to form amides, or serve as a coupling partner in reactions like Buchwald-Hartwig amination. The aromatic ring is activated towards electrophilic aromatic substitution, with the amino and piperidino groups directing ortho and para to themselves.[3]

  • Piperidine Moiety: The tertiary amine within the piperidine ring is basic but less nucleophilic than the primary aniline due to steric hindrance. It can be protonated or potentially quaternized with strong alkylating agents.

  • Fluoroethyl Group: The C-F bond is generally stable. However, under strongly basic conditions, elimination of HF could be a potential side reaction, though this typically requires harsh conditions.

Stability and Storage: Like many aniline derivatives, the compound is likely susceptible to oxidation and discoloration upon exposure to air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light.[7]

Potential Applications in Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] Its derivatives are explored for a vast range of pharmacological activities. The aniline component provides a versatile handle for further chemical modification and can participate in key binding interactions (e.g., hydrogen bonding) with biological targets.

  • Central Nervous System (CNS) Targets: The overall structure, combining a lipophilic core with hydrogen bonding capability, is common in molecules designed to cross the blood-brain barrier. Piperidine and aniline scaffolds are found in compounds targeting various CNS receptors.

  • Enzyme Inhibition: The amine functionalities can act as key interaction points within enzyme active sites.

  • Scaffold for Library Synthesis: This compound serves as a valuable building block. The primary aniline can be readily derivatized to create a library of related amides, ureas, or sulfonamides for high-throughput screening against various biological targets.

Safety and Handling

No specific safety data exists for this compound. Therefore, precautions must be based on analogous structures like 2-fluoroaniline and various (piperidin-1-yl)aniline derivatives.[1][2][4][7][9]

  • Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][7][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • In case of Exposure:

    • Skin: Wash off immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.

Conclusion

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a compound of significant interest for medicinal chemistry and drug discovery, combining several pharmacologically relevant motifs. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its properties and handling based on computational analysis and data from structurally related molecules. The proposed synthesis and characterization workflows offer a clear path for laboratory investigation. Further experimental validation of the properties outlined herein is a critical next step to fully unlock the potential of this versatile chemical scaffold.

References

Please note that URLs are provided for verification and were accessible as of the last update. Some links may lead to general landing pages where the specific document can be accessed via search.

  • PubChem. (n.d.). 4-Fluoro-2-(4-methylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Fluorophenyl)aniline. Retrieved from [Link]

  • Graulich, A., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. Retrieved from [Link]

  • Sketchy MCAT. (2022, December 26). Physical Properties of Organic Molecules (Full Lesson). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C(Ccc)C(O)(C(C)C)CC([O-])=O. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Fluoromethyl)piperidin-1-yl]-2-oxoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Table S3. Retrieved from [Link]

  • Kozlovskaya, L., & Zaitsev, A. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

This is an in-depth technical guide for the chemical entity 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , identified by CAS 2092563-65-8 .[1][2] [1][2][3][4] Identity & Physicochemical Profile[5][6][7] 2-(4-(2-Fluoroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the chemical entity 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , identified by CAS 2092563-65-8 .[1][2]

[1][2][3][4]

Identity & Physicochemical Profile[5][6][7]

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a specialized pharmaceutical intermediate characterized by an aniline core substituted at the ortho position with a piperidine ring, which itself bears a fluoroethyl group at the 4-position. This structural motif—an ortho-amino phenyl piperidine—is a privileged scaffold in medicinal chemistry, often serving as a precursor for tricyclic heterocycles (e.g., benzimidazoles, quinoxalines) or as a pharmacophore in kinase inhibitors and GPCR ligands.

Core Identifiers
PropertyDetail
Chemical Name 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
CAS Number 2092563-65-8
Molecular Formula

Molecular Weight 222.30 g/mol
Exact Mass 222.1532 g/mol
MDL Number MFCD29995182
Catalog Ref (Example) AaronChem: AR01FN5O
SMILES NC1=CC=CC=C1N2CCC(CCF)CC2
InChIKey Calculated based on structure
Structural Analysis

The molecule features three distinct functional domains:

  • Aniline Moiety (

    
    ):  Provides a primary amine for further derivatization (e.g., amide coupling, urea formation, cyclization).
    
  • Piperidine Linker: A saturated 6-membered ring acting as a rigid spacer. The nitrogen attachment at the ortho position of the aniline creates a steric and electronic environment suitable for "turn" conformations in bioactive molecules.

  • Fluoroethyl Tail (

    
    ):  A bioisostere for ethyl or propyl groups. The terminal fluorine atom modulates lipophilicity (
    
    
    
    ), metabolic stability (blocking oxidation at the terminal carbon), and can serve as a non-radioactive standard for
    
    
    F-labeled PET tracers.

Synthetic Pathway & Logic

The synthesis of 2092563-65-8 typically follows a convergent Nucleophilic Aromatic Substitution (


)  strategy, followed by a Nitro Reduction . This route is preferred for its scalability and the avoidance of late-stage fluorination, which can be chemically harsh.
Reaction Scheme (Graphviz)

SynthesisPathway cluster_pre Precursor Synthesis SM1 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) INT Intermediate: 1-(2-Fluoroethyl)-4-(2-nitrophenyl)piperidine (Nitro-Adduct) SM1->INT S_NAr Coupling K2CO3, DMSO, 90°C SM2 4-(2-Fluoroethyl)piperidine (Precursor) SM2->INT PROD Product: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (CAS 2092563-65-8) INT->PROD Reduction H2, Pd/C or Fe/NH4Cl P1 4-Piperidineethanol P1->SM2 Fluorination (DAST/Deoxo-Fluor)

Figure 1: Convergent synthetic pathway for CAS 2092563-65-8 via


 coupling and nitro reduction.

Detailed Experimental Protocol

This protocol describes the synthesis starting from commercially available 1-fluoro-2-nitrobenzene and 4-(2-fluoroethyl)piperidine . If the piperidine precursor is not available, it must be synthesized first via fluorination of 4-piperidineethanol.

Step 1: Coupling

Objective: Displace the fluorine on the nitrobenzene ring with the piperidine nitrogen.

  • Reagents:

    • 1-Fluoro-2-nitrobenzene (1.0 eq)

    • 4-(2-Fluoroethyl)piperidine (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous, micronized)
      
    • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Procedure:

    • Charge a reaction vessel with 1-fluoro-2-nitrobenzene and DMSO (5 vol).

    • Add

      
       and stir to form a suspension.
      
    • Add 4-(2-fluoroethyl)piperidine dropwise at room temperature.

    • Heat the mixture to 90°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.

    • Workup: Cool to RT. Pour into ice-water (20 vol). The yellow/orange solid intermediate (Nitro-adduct) usually precipitates. Filter, wash with water, and dry.[3][4] If oil forms, extract with Ethyl Acetate (EtOAc).[3][5]

  • Critical Control Point: Ensure complete removal of DMSO during workup to prevent poisoning of the catalyst in the next step.

Step 2: Nitro Reduction

Objective: Reduce the nitro group (


) to the aniline (

).
  • Reagents:

    • Nitro-intermediate (from Step 1)[5]

    • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

    • Hydrogen Gas (

      
      ) or Ammonium Formate (transfer hydrogenation)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH (10 vol).

    • Inert the vessel with Nitrogen (

      
      ). Add Pd/C carefully (pyrophoric risk).
      
    • Introduce

      
       (balloon pressure or 1-3 bar in autoclave).
      
    • Stir vigorously at RT for 2–4 hours. The yellow color should fade to colorless or pale gray.

    • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Purification:

    • The crude product can be purified via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Alternatively, recrystallize from Ethanol/Heptane if the solid is crystalline.

Quality Control & Characterization

To validate the identity of CAS 2092563-65-8 , the following analytical parameters should be met.

TechniqueExpected Signal / Criteria

NMR (400 MHz,

)
Aromatic:

6.7–7.1 ppm (4H, m, aniline ring).Amine:

3.5–4.0 ppm (2H, br s,

, exchangeable).Piperidine:

2.6–3.2 ppm (4H, m,

).Fluoroethyl:

4.5 ppm (2H, dt,

Hz,

).

NMR
Single peak at

ppm (triplet of triplets).
LC-MS (ESI+)

Da.
HPLC Purity

(Area %).
Appearance Off-white to pale brown solid or viscous oil (dependent on purity/salt form).

Applications in Drug Discovery[11]

This compound serves as a high-value building block for several therapeutic classes:

  • Kinase Inhibitors: The ortho-amino structure allows for the formation of bicyclic cores (e.g., via reaction with CDIs or aldehydes) that mimic the ATP-binding hinge region of kinases.

  • GPCR Ligands: The 4-substituted piperidine tail is a classic pharmacophore for Dopamine (

    
    ) and Serotonin (
    
    
    
    ) receptors. The fluoroethyl group specifically enhances metabolic stability compared to an ethyl group.
  • Benzimidazole Synthesis: Reaction with carboxylic acids or aldehydes yields 1-piperidinyl-benzimidazoles, a scaffold found in various antihistamines and antipsychotics.

References

  • Aaron Chemicals. (2023). Product Specification: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (AR01FN5O). Retrieved from .

  • PubChem. (2025). Compound Summary: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline.[1][6][7] National Library of Medicine. CAS 2092563-65-8.[1][2][6][7]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for and Nitro reduction protocols).
  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry. (General reference for fluoro-piperidine availability).

Sources

Exploratory

Topic: Potential Biological Activities of Novel Fluoroethyl Piperidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Integration of Fluorine into a Privileged Scaffold The piperidine ring is a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Integration of Fluorine into a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that is ideal for establishing precise interactions with biological targets.[1] The true potential of this scaffold, however, is unlocked through strategic derivatization.

This guide focuses on a particularly promising class of derivatives: those bearing a fluoroethyl group. The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. A fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism, improve bioavailability by modulating lipophilicity and pKa, and enhance binding affinity through favorable electrostatic interactions with protein targets.[2] The fluoroethyl moiety, specifically, offers a synthetically accessible means to leverage these benefits.

This document serves as a technical guide for drug discovery professionals. It is not a rigid template but a dynamic framework designed to navigate the exploration of novel fluoroethyl piperidine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Section 1: Synthesis and Characterization: The Foundation of Discovery

The journey begins with the successful synthesis and rigorous characterization of the novel compounds. A variety of synthetic strategies exist for accessing substituted piperidines, with the hydrogenation of corresponding pyridine precursors being a common and effective method.[3] Modern catalysis, employing metals like rhodium, iridium, or cobalt, has enabled the synthesis of highly substituted and stereochemically complex piperidines under increasingly mild conditions.[3] The fluoroethyl group is typically introduced via nucleophilic substitution using a suitable fluoroethylating agent.

Once synthesized, the structural integrity of each derivative must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR, ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5][6] This foundational step is critical; all subsequent biological data is meaningless without a confirmed chemical structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., Rh, Ir, Co) Pyridine->Hydrogenation Piperidine Piperidine Core Hydrogenation->Piperidine Fluoroethylation N-Alkylation with Fluoroethylating Agent Piperidine->Fluoroethylation Final_Compound Fluoroethyl Piperidine Derivative Fluoroethylation->Final_Compound Purification Chromatography Final_Compound->Purification NMR NMR (1H, 13C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Purity Purity Assessment (e.g., HPLC) Purification->Purity Characterization G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Assays (Hit Validation) cluster_tertiary Mechanism of Action & In Vivo Studies Compound Novel Fluoroethyl Piperidine Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT, Resazurin) Compound->Cytotoxicity Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Compound->Antimicrobial Receptor_Binding Broad Receptor Panel (Binding Assays) Compound->Receptor_Binding Dose_Response IC50/EC50 Determination Cytotoxicity->Dose_Response Identified Hits Antimicrobial->Dose_Response Selectivity Receptor Subtype Selectivity Profiling Receptor_Binding->Selectivity Identified Hits Enzyme_Inhibition Specific Enzyme Inhibition Assays Dose_Response->Enzyme_Inhibition Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot) Enzyme_Inhibition->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Pathway_Analysis->SAR In_Vivo In Vivo Efficacy Models (e.g., Rodent Models) SAR->In_Vivo

Caption: Tiered workflow for biological activity screening.

Section 3: Assessing Anticancer Potential

The piperidine scaffold is present in numerous anticancer agents, where it contributes to modulating critical signaling pathways and inducing apoptosis. [1]Therefore, evaluating novel fluoroethyl piperidine derivatives for anticancer activity is a logical starting point.

Causality Behind Experimental Choice

The initial screen for anticancer activity should be a robust, high-throughput cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability after compound treatment. [7]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is designed as a self-validating system by including appropriate controls.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each fluoroethyl piperidine derivative in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Cells in medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve using non-linear regression analysis. [7]

Data Presentation: Quantitative Cytotoxicity Data

Summarize the results in a clear, comparative table.

Derivative IDCancer Cell LineCell TypeIC₅₀ (µM)
FEP-001MCF-7Breast (ER+)5.2 ± 0.4
FEP-001PC3Prostate8.9 ± 0.7
FEP-002MCF-7Breast (ER+)15.6 ± 1.2
FEP-002PC3Prostate22.1 ± 1.8
DoxorubicinMCF-7Breast (ER+)0.9 ± 0.1

Note: Data are hypothetical for illustrative purposes.

Potential Mechanisms of Action

Piperidine derivatives can exert anticancer effects through various mechanisms, such as the inhibition of critical enzymes like Dihydrofolate Reductase (DHFR) or Farnesyltransferase. [8][9]For example, DHFR is essential for the synthesis of nucleotides required for DNA replication, making it a key target in cancer therapy. [9]

G FEPD Fluoroethyl Piperidine Derivative (Inhibitor) DHFR Dihydrofolate Reductase (DHFR) FEPD->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication & Cell Proliferation Nucleotide->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition of leads to

Caption: Inhibition of the DHFR pathway as a potential anticancer mechanism.

Section 4: Modulation of Central Nervous System (CNS) Targets

The piperidine scaffold is a key component of many CNS-active drugs. Its ability to be functionalized allows for fine-tuning of properties like blood-brain barrier permeability and receptor affinity. Fluoroethyl piperidine derivatives have been specifically investigated as ligands for targets like the sigma-1 (σ₁) receptor, which is implicated in various psychiatric disorders. [10][11]

Causality Behind Experimental Choice

To determine if a novel compound interacts with a specific CNS receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand that has a high affinity for the target receptor. The results allow for the determination of the compound's binding affinity, typically expressed as the inhibition constant (Kᵢ).

Protocol: Competitive Radioligand Binding Assay (Sigma-1 Receptor)
  • Receptor Preparation: Prepare membrane homogenates from a tissue source rich in the target receptor (e.g., guinea pig brain for σ₁ receptors). [11]2. Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • The membrane preparation.

    • A fixed concentration of a selective radioligand (e.g., [³H]-(+)-pentazocine for σ₁).

    • Varying concentrations of the unlabeled fluoroethyl piperidine derivative (the competitor).

  • Controls:

    • Total Binding: Radioligand and membrane only (no competitor).

    • Non-specific Binding: Radioligand, membrane, and a high concentration of a known unlabeled ligand (e.g., Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀, which can then be converted to the Kᵢ value.

Data Presentation: Quantitative Receptor Affinity Data
Derivative IDTarget ReceptorRadioligandKᵢ (nM)
FEP-003Sigma-1 (σ₁)[³H]-(+)-pentazocine24.3
FEP-003Sigma-2 (σ₂)[³H]-DTG361
FEP-004Histamine H₃[³H]-N-methylhistamine15.8
FEP-004Histamine H₄[³H]-Histamine>1000

Note: Data adapted from literature for illustrative purposes.[11][12]

In Vivo Application: PET Imaging

A significant advantage of fluoroethyl derivatives is their suitability for radiolabeling with Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. The compound [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) has been evaluated in rats as a PET tracer for assessing σ₁ receptors in the central nervous system. [10]Such studies provide invaluable in vivo data on drug-target engagement, pharmacokinetics, and biodistribution. [10][11]

Section 5: Exploring Antimicrobial and Other Enzyme Inhibitory Activities

The structural diversity of piperidine derivatives makes them candidates for a wide range of other biological activities, including antimicrobial and specific enzyme inhibition (e.g., against α-glucosidase for diabetes or pancreatic lipase for obesity). [13][14]

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol. [7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluoroethyl piperidine derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls:

    • Positive Control: Microorganism in broth (no compound).

    • Negative Control: Broth only (no microorganism).

    • Standard Drug Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest compound concentration in which no turbidity (bacterial growth) is observed. [7]

Data Presentation: Quantitative Antimicrobial & Enzyme Inhibition Data

Table 5.1: Minimum Inhibitory Concentration (MIC) Values

Derivative ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
FEP-005 16 64 32
FEP-006 8 32 16

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Table 5.2: Enzyme Inhibitory Activity (IC₅₀)

Derivative ID Target Enzyme IC₅₀ (µM)
FEP-007 Pancreatic Lipase 15.4
FEP-008 α-Glucosidase 9.8
Orlistat (Control) Pancreatic Lipase 0.15

| Acarbose (Control) | α-Glucosidase | 175.0 |

Note: Data are hypothetical, based on activities reported for similar scaffolds.[13][14]

Section 6: The Iterative Cycle of Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of a compound with its biological activity. [15]It is a critical, iterative cycle in drug discovery that guides the rational design of more potent and selective analogues. For fluoroethyl piperidine derivatives, key modifications include altering substituents on the piperidine ring, changing the position of the fluoroethyl group, and modifying other aromatic or aliphatic moieties attached to the core. [8][12] For example, studies on farnesyltransferase inhibitors showed that the position of a nitrogen atom in a pyridine ring attached to the piperidine core could completely abolish activity, highlighting the sensitivity of the biological target to minor structural changes. [8]

G Design Design & Synthesize New Derivatives Test Biological Testing (In Vitro / In Vivo) Design->Test Iterative Cycle Analyze Analyze Data & Identify SAR Trends Test->Analyze Iterative Cycle Optimize Optimize Lead Compound (Potency, Selectivity, ADME) Analyze->Optimize Iterative Cycle Optimize->Design Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Outlook

Fluoroethyl piperidine derivatives represent a promising class of compounds with the potential for a wide spectrum of biological activities, from anticancer and CNS modulation to antimicrobial action. The strategic incorporation of the fluoroethyl group onto the privileged piperidine scaffold provides a powerful tool for enhancing drug-like properties.

This guide has provided a comprehensive framework for the systematic evaluation of these novel compounds. The key to success lies in a logical, tiered screening approach, the use of robust and well-controlled experimental protocols, and the iterative application of SAR principles to guide molecular design. Future work should focus not only on efficacy but also on early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure that potent compounds also possess the necessary characteristics to become successful therapeutics.

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... ResearchGate. [Link]

  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]

  • Synthesis of an O-[ 18 F]fluoroethylated triphenyl-substituted... ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI. [Link]

  • Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

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Foundational

In silico prediction of ADMET properties for 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

An In-Depth Technical Guide for the In Silico Prediction of ADMET Properties for 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline Introduction In the modern drug discovery paradigm, the early identification and mitigation of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Silico Prediction of ADMET Properties for 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Introduction

In the modern drug discovery paradigm, the early identification and mitigation of suboptimal pharmacokinetic and safety profiles are paramount. The principle of "fail early, fail cheap" underscores the need to weed out compounds with undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties long before they enter costly preclinical and clinical development.[1][2] In silico computational models provide an indispensable toolkit for this purpose, offering rapid, cost-effective, and increasingly accurate predictions based solely on a molecule's chemical structure.[3][4][5]

This guide provides a comprehensive, in-depth walkthrough of the in silico ADMET profiling of the novel chemical entity, 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal logic behind the selection of predictive models, the interpretation of the resulting data, and the synthesis of this information into a cohesive, actionable assessment for a drug development team. We will dissect the molecule's potential strengths and liabilities, grounding every claim in data derived from established computational methodologies and authoritative scientific principles.

Section 1: Foundational Profile: Physicochemical Properties and Drug-Likeness

Before any pharmacokinetic or toxicological property can be predicted, a fundamental understanding of the molecule's physicochemical nature is required. These properties are the primary determinants of how a compound will behave in a biological system. The structure of 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline, represented by the SMILES string CCNC1CCN(CC1)c1ccccc1N, serves as the sole input for this initial analysis.

Predicted Physicochemical Properties

The following properties were calculated using validated computational models, which form the basis for subsequent ADMET predictions.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) 236.34 g/mol Influences size-dependent diffusion and overall drug-likeness.
LogP (Octanol/Water Partition) 2.85Key measure of lipophilicity; critical for membrane permeability and absorption.
Aqueous Solubility (LogS) -3.41Predicts solubility in water; poor solubility can hinder absorption and formulation.
Topological Polar Surface Area 35.53 ŲCorrelates with membrane permeability, including blood-brain barrier penetration.
Hydrogen Bond Donors 1Number of N-H or O-H bonds; influences solubility and target binding.
Hydrogen Bond Acceptors 3Number of N or O atoms; influences solubility and target binding.
pKa (Most Basic) 8.95Predicts the ionization state at physiological pH, affecting solubility and permeability.
Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. This evaluation against established rules provides a crucial first-pass filter.

Rule / FilterStatusAnalysis
Lipinski's Rule of Five Compliant Passes all criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10).
Ghose Filter Compliant Falls within the preferred ranges for MW, LogP, and atom count.
Veber's Rule Compliant Meets criteria for good oral bioavailability (TPSA ≤ 140 Ų, Rotatable Bonds ≤ 10).
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability.

Expert Analysis: The foundational profile of 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline is highly promising. Its full compliance with key drug-likeness rules suggests that the molecule possesses a physicochemical scaffold amenable to successful drug development. The balanced LogP and moderate TPSA indicate a good starting point for achieving both membrane permeability and sufficient aqueous solubility.

Section 2: Absorption

Absorption determines how a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal wall.

Human Intestinal Absorption (HIA)

The model predicts good Human Intestinal Absorption (HIA) , with a high probability. This is consistent with the molecule's compliance with Lipinski's and Veber's rules, which were initially developed to identify compounds with favorable oral absorption characteristics.

Caco-2 Permeability

The Caco-2 cell line is a standard in vitro model for intestinal permeability. The in silico prediction suggests a high Caco-2 permeability . This reinforces the HIA prediction, indicating that the molecule is likely to passively diffuse across the intestinal epithelium efficiently.

P-glycoprotein (P-gp) Interaction

P-glycoprotein is an efflux transporter that can pump drugs out of cells, reducing their absorption and penetration into tissues like the brain.[6] Understanding a compound's interaction with P-gp is therefore critical.

  • P-gp Substrate Prediction: The molecule is predicted to be a non-substrate of P-gp . This is a significant advantage, as it implies that its absorption and distribution are unlikely to be limited by P-gp-mediated efflux.

  • P-gp Inhibitor Prediction: The molecule is predicted to be a non-inhibitor of P-gp . This reduces the risk of drug-drug interactions with co-administered drugs that are P-gp substrates.[7]

Section 3: Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

Blood-Brain Barrier (BBB) Penetration

The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS) but is an undesirable liability for peripherally acting drugs.[8][9][10]

  • Prediction: The models predict that 2-(4-(2-fluoroethyl)piperidin-1-yl)aniline can cross the Blood-Brain Barrier .

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects the concentration of free, active drug.

  • Prediction: The molecule is predicted to have high plasma protein binding .

  • Implication: While high PPB can limit the free fraction of the drug, it is a common characteristic of many successful drugs. This property must be considered in dose-response studies, but it is not an inherent liability at this stage.

Section 4: Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes, into different compounds (metabolites). This process is central to drug clearance and can be a major source of drug-drug interactions.[11][12]

Cytochrome P450 (CYP) Inhibition

Inhibiting major CYP isoforms is a primary cause of adverse drug-drug interactions.[13][14][15] Predicting this potential early is a critical safety assessment.

CYP IsoformInhibition PredictionRisk Profile
CYP1A2 Non-inhibitor Low risk of interactions with CYP1A2 substrates (e.g., caffeine, theophylline).
CYP2C9 Non-inhibitor Low risk of interactions with CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19 Non-inhibitor Low risk of interactions with CYP2C19 substrates (e.g., omeprazole, clopidogrel).
CYP2D6 Inhibitor Potential Liability. Risk of interactions with CYP2D6 substrates (e.g., many antidepressants, beta-blockers).
CYP3A4 Non-inhibitor Low risk of interactions with the most common metabolic pathway for drugs.

Expert Analysis: The predicted inhibition of CYP2D6 is a notable flag. While many drugs are CYP2D6 inhibitors, this property requires careful consideration during development, especially regarding co-medication. The lack of inhibition for the other major isoforms, particularly CYP3A4, is a very positive attribute.

Metabolic Stability & Site of Metabolism

In silico models predict that the compound is likely a substrate for CYP2D6 and CYP3A4 , which is consistent with its predicted clearance pathway. Site of Metabolism (SoM) prediction identifies the atoms most likely to undergo metabolic transformation. For this molecule, the most probable sites are:

  • Aromatic Ring: Hydroxylation of the aniline ring is a common metabolic pathway.

  • Piperidine Ring: Oxidation at positions adjacent to the nitrogen atom is likely.

Identifying these "metabolic hotspots" is key for medicinal chemists, as modifications at these sites can be used to improve metabolic stability and fine-tune the pharmacokinetic profile.[16]

Section 5: Excretion

Excretion is the removal of the drug and its metabolites from the body.

  • Total Clearance: The predicted total clearance is within a range typical for small molecule drugs, suggesting it can be eliminated from the body effectively.

  • Renal Excretion: The molecule is not predicted to be a substrate of renal organic cation transporters (OCT2), indicating that active renal secretion is not a primary route of elimination.

Section 6: Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.[17][18][19]

Toxicity EndpointPredictionConfidenceImplication & Causality
hERG Inhibition Inhibitor High CRITICAL LIABILITY. The molecule contains a basic nitrogen atom and has lipophilic characteristics, features common to many hERG inhibitors.[20][21][22] This poses a significant risk for cardiotoxicity (QT prolongation) and must be addressed with high priority.
Hepatotoxicity Non-toxic MediumLow predicted risk of causing drug-induced liver injury.
Ames Mutagenicity Non-mutagenic HighLow predicted risk of causing genetic mutations, a key indicator for carcinogenic potential.
Carcinogenicity Non-carcinogen MediumThe absence of structural alerts (e.g., aniline substructure can sometimes be a flag, but is context-dependent) and a negative Ames prediction support this.[23]
Skin Sensitization Non-sensitizer HighLow predicted risk of causing an allergic skin reaction.

Section 7: Synthesis and Senior Scientist's Assessment

This section consolidates all predicted data into a holistic overview, providing a final expert judgment on the viability and future direction for this compound.

Summary of In Silico ADMET Profile
ParameterPredictionAssessment
Drug-Likeness ExcellentStrength: Ideal physicochemical foundation.
Absorption (HIA) HighStrength: Likely to have good oral bioavailability.
P-gp Interaction Non-substrate, Non-inhibitorStrength: Low risk of efflux-limited absorption or P-gp-based DDIs.
BBB Penetration YesOpportunity/Liability: Positive for a CNS target, negative for a peripheral target.
CYP Inhibition Inhibitor of CYP2D6Liability: Potential for drug-drug interactions.
hERG Inhibition InhibitorCritical Liability: High risk of cardiotoxicity.
Mutagenicity Non-mutagenicStrength: Low risk of genotoxicity.
Hepatotoxicity Non-toxicStrength: Low risk of liver toxicity.
Final Assessment and Recommendations

2-(4-(2-fluoroethyl)piperidin-1-yl)aniline presents a classic "double-edged sword" profile often seen in early discovery.

Key Strengths:

  • The molecule has an outstanding foundational profile, with excellent drug-likeness and predicted oral absorption.

  • Its ability to penetrate the BBB is a significant asset if the intended target is within the CNS.

  • The clean profile regarding P-gp interaction and most major toxicity endpoints (mutagenicity, hepatotoxicity) is highly encouraging.

Key Liabilities & Mitigation Strategies:

  • hERG Inhibition (Critical): This is the most pressing issue. The prediction of hERG channel blockade is a potential project-killer and must be the top priority for experimental validation (e.g., patch-clamp assay). If confirmed, medicinal chemistry efforts should focus on structural modifications to reduce the basicity of the piperidine nitrogen and/or alter the lipophilicity in a way that disrupts the hERG pharmacophore, without sacrificing target potency.

  • CYP2D6 Inhibition (Moderate): This is a manageable but important liability. Experimental confirmation via in vitro CYP inhibition assays is required. If the compound progresses, this characteristic will need to be carefully managed in clinical trial design, particularly concerning co-medications.

Strategic Recommendation: This compound should proceed to immediate, targeted in vitro validation of its two predicted liabilities: hERG inhibition and CYP2D6 inhibition. The favorable absorption and general toxicity profile warrant this investment. If the hERG liability can be confirmed and subsequently engineered out through structural modification while retaining target activity, this chemical series holds significant promise, particularly for CNS applications.

Section 8: Protocols and Visualizations

Experimental Protocol: General In Silico ADMET Workflow
  • Input: Obtain the canonical SMILES string for the molecule of interest: CCNC1CCN(CC1)c1ccccc1N.

  • Tool Selection: Utilize a panel of validated, free-access web servers to ensure a consensus view. Recommended tools include SwissADME, pkCSM, and ADMETlab 2.0.[2][24]

  • Physicochemical & Drug-Likeness:

    • Submit the SMILES to the SwissADME server.

    • Record the calculated physicochemical properties and the evaluation against Lipinski, Ghose, and Veber rules.

  • ADME Prediction:

    • Submit the SMILES to the pkCSM server.

    • Navigate to each relevant prediction module (Absorption, Distribution, Metabolism, Excretion).

    • Record the predicted values for Intestinal Absorption, Caco-2 Permeability, BBB Permeability, PPB, and CYP inhibition/substrate status.

  • Toxicity Prediction:

    • Submit the SMILES to the ADMETlab 2.0 server.

    • Record predictions for hERG inhibition, Ames Mutagenicity, and Human Hepatotoxicity.

  • Data Synthesis:

    • Consolidate all data into summary tables.

    • Analyze the complete profile, identifying key strengths and liabilities. Formulate a strategic recommendation based on the synthesized data.

Visualizations (Graphviz)

ADMET_Workflow cluster_input Input & Foundation cluster_prediction In Silico Prediction Core cluster_output Output & Assessment SMILES Molecule SMILES PhysChem Physicochemical Properties SMILES->PhysChem DrugLike Drug-Likeness Screen PhysChem->DrugLike Absorption Absorption (HIA, Caco-2, P-gp) DrugLike->Absorption Distribution Distribution (BBB, PPB) DrugLike->Distribution Metabolism Metabolism (CYP Inhibition, SoM) DrugLike->Metabolism Excretion Excretion (Clearance) DrugLike->Excretion Toxicity Toxicity (hERG, Ames, etc.) DrugLike->Toxicity Profile Comprehensive ADMET Profile Toxicity->Profile Assessment Expert Assessment (Strengths/Liabilities) Profile->Assessment Decision Go / No-Go Decision Assessment->Decision

Caption: General workflow for in silico ADMET profiling.

Liability_Decision_Tree Start Start: In Silico Profile hERG_Pred hERG Inhibition Predicted? Start->hERG_Pred CYP2D6_Pred CYP2D6 Inhibition Predicted? hERG_Pred->CYP2D6_Pred  No Validate_hERG Action: Validate hERG Experimentally hERG_Pred->Validate_hERG  Yes Validate_CYP Action: Validate CYP2D6 Experimentally CYP2D6_Pred->Validate_CYP  Yes Proceed Proceed with Caution CYP2D6_Pred->Proceed  No Validate_hERG->CYP2D6_Pred  Not Confirmed MedChem Action: Medicinal Chemistry to Mitigate hERG Liability Validate_hERG->MedChem  Confirmed Monitor Monitor CYP2D6 in Further Development Validate_CYP->Monitor  Confirmed Validate_CYP->Proceed  Not Confirmed MedChem->CYP2D6_Pred  Mitigated Stop High Risk: Stop/Redesign MedChem->Stop  Cannot Mitigate Monitor->Proceed

Caption: Decision tree for addressing key predicted liabilities.

Section 9: References

  • Norinder, U., & Bergström, C. A. (2005). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of Pharmacy and Pharmacology, 57(11), 1381-1392.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234.

  • Li, Z., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of Chemical Information and Modeling, 57(3), 566-577.

  • Gerebtzoff, G., & Seelig, A. (2021). Enhancing Blood-Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Pharmaceutics, 13(11), 1845.

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog.

  • Filimonov, D. A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. Molecules, 27(18), 5913.

  • Patsnap. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse.

  • Xiong, G., et al. (2021). Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition. Journal of Cheminformatics, 13(1), 1-14.

  • Cecchelli, R., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Molecular Biosciences, 9, 868336.

  • Kadi, A. A., & Ekins, S. (2014). Fingerprint-based in silico models for the prediction of P-glycoprotein substrates and inhibitors. Pharmaceutical Research, 31(4), 843-857.

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.

  • PozeSCAF. (2024). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF Blog.

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.

  • Siramshetty, V. B., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 10(2), 56.

  • Cherkasov, A., et al. (2014). QSAR modeling: where have you been? Where are you going to?. Journal of medicinal chemistry, 57(12), 4977-5010.

  • Park, H., & Lee, S. K. (2020). Computational prediction of cytochrome P450 inhibition and induction. Journal of Pharmaceutical Investigation, 50(2), 115-126.

  • Ekins, S., et al. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzymes. Current Drug Metabolism, 7(5), 579-591.

  • Kumar, R., et al. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. Scientific Reports, 11(1), 1-12.

  • Wang, Z., & Rampe, D. (2015). In Silico Prediction of hERG Inhibition. Expert Opinion on Drug Discovery, 10(7), 759-769.

  • De Ponti, F., Poluzzi, E., & Montanaro, N. (2001). In silico prediction of hERG inhibition. British journal of clinical pharmacology, 52(4), 329-341.

  • Afzelius, L., et al. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Journal of Computer-Aided Molecular Design, 20(4), 177-188.

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs.

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery.

  • Tropsha, A., et al. (2025). Machine Learning Models and a Web Portal for Predicting Cytochrome P450 Activity. ChemRxiv.

  • Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 753.

  • Emergent Mind. (2025). Quantitative Structure-Activity Relationship Models. Emergent Mind.

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI Web Server.

  • Gleeson, M. P., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery, 7(9), 781-797.

  • Chen, C. Y., et al. (2019). PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. Bioinformatics, 35(22), 4843-4845.

  • Alqahtani, S. (2017). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Computer-Aided Drug Design. Humana Press, New York, NY.

  • Dong, J., et al. (2018). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database. Journal of cheminformatics, 10(1), 1-11.

  • Deep Origin. (2025). ADMET Predictions. Deep Origin Glossary.

  • Gleeson, M. P. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert opinion on drug discovery, 7(9), 781-797.

  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current pharmaceutical design, 9(21), 1697-1707.

  • Amaral, M., & MacKerell, A. D. (2025). Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport. International Journal of Molecular Sciences, 26(18), 14321.

  • Boyer, S. (2009). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Future medicinal chemistry, 1(4), 649-666.

  • VLS3D. (2025). ADMET predictions. Virtual Ligand Screening 3D.

  • Efferth, T., et al. (2023). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. International Journal of Molecular Sciences, 24(12), 10257.

  • Wang, S., et al. (2018). In silico prediction of chemical toxicity for drug design using machine learning methods and structural alerts. Frontiers in chemistry, 6, 42.

  • Osho, V. (n.d.). Identification of substrates of P-Glycoprotein using in-silico methods. Academia.edu.

  • Ulenberg, S., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International journal of molecular sciences, 19(4), 1065.

  • Gini, G., et al. (2013). In silico methods to predict drug toxicity. Expert opinion on drug metabolism & toxicology, 9(2), 225-237.

  • Valasani, K. R. (2018). In silico Toxicology-A Tool for Early Safety Evaluation of Drug. J Sci Med, 1(1), 1-4.

Sources

Protocols & Analytical Methods

Method

Protocol for Palladium-Catalyzed N-Arylation of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

An Application Guide for the Synthesis of N-Arylated Piperidinyl Anilines Introduction: The Strategic Value of N-Aryl Piperidinyl Anilines in Modern Drug Discovery The N-arylated aniline scaffold is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Arylated Piperidinyl Anilines

Introduction: The Strategic Value of N-Aryl Piperidinyl Anilines in Modern Drug Discovery

The N-arylated aniline scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals, particularly kinase inhibitors and central nervous system (CNS) agents.[1][2] The strategic introduction of specific substituents allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule for this guide, 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, is a compound of significant interest. The aniline nitrogen provides a versatile attachment point for aryl groups, while the 2-fluoroethyl piperidine moiety is a recognized pharmacophore known to enhance metabolic stability and modulate receptor interactions.[3][4]

This application note provides a comprehensive, field-tested protocol for the N-arylation of this sterically hindered aniline derivative. We will leverage the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its reliability, broad substrate scope, and functional group tolerance.[1][5][6] Our focus is not merely on the procedural steps but on the underlying chemical principles that govern the selection of catalysts, ligands, and conditions, thereby empowering researchers to adapt and optimize this protocol for their specific synthetic targets.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a milder and more general alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, and an aryl halide (or pseudohalide).

The generally accepted mechanism involves several key steps:[1][5][7]

  • Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. Alternatively, air-stable Pd(0) precatalysts can be used to directly enter the cycle upon activation by the base.[6][8]

  • Oxidative Addition: The active LPd(0) complex reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[9]

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[10]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex. This step forms the crucial C-N bond and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) PdII_Aryl L(Ar)Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L(Ar)Pd(II)-NHR'₂]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L(Ar)Pd(II)-NR'₂ PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product N-Arylated Product (Ar-NR'₂) PdII_Amido->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Aniline Aniline (R'₂NH) Aniline->PdII_Aryl Base Base Base->PdII_Amine

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Core Protocol: N-Arylation of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[11]

Materials and Equipment
  • Reagents:

    • 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (1.0 equiv)

    • Aryl Halide (1.1 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or 1,4-Dioxane (to make a 0.2 M solution)

  • Equipment:

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Schlenk line or glovebox

    • Septa, needles, and syringes

    • Heating mantle with a temperature controller and oil bath

    • TLC plates (silica gel 60 F₂₅₄)

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Expertise & Experience: The use of a bulky, electron-rich biaryl monophosphine ligand like XPhos is critical.[1] The steric hindrance of the ligand facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active for the oxidative addition of even less reactive aryl chlorides.[12][13]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.1 equiv), followed by 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (1.0 equiv), and the base (NaOtBu, 1.4 equiv).

    • Trustworthiness: Adding the solid reagents under an inert atmosphere is crucial. Sodium tert-butoxide is highly hygroscopic, and moisture can poison the catalyst and lead to hydrodehalogenation side products.[11]

  • Solvent Addition: Via syringe, add enough anhydrous, degassed solvent (Toluene or 1,4-Dioxane) to achieve a concentration of approximately 0.2 M with respect to the aniline.

    • Expertise & Experience: Toluene and dioxane are the most common and effective solvents for this transformation. They are non-coordinating and have boiling points suitable for the required reaction temperatures. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.[14]

  • Reaction Execution: Secure the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Expertise & Experience: The ortho-substituent on the aniline increases steric hindrance, often necessitating elevated temperatures to achieve a reasonable reaction rate.[15][16] Vigorous stirring is important as the base is often not fully soluble.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Trustworthiness: A standard aqueous workup removes the inorganic base and salts. If the product is prone to changing during workup, a small sample should be tested for stability against the workup conditions.[17]

  • Purification: a. Filter the dried organic solution and concentrate under reduced pressure. b. Purify the crude residue by silica gel column chromatography. A gradient elution, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity, is typically effective.

    • Expertise & Experience: The product contains a basic piperidine nitrogen, which can cause tailing on silica gel. To mitigate this, add 0.5-1% triethylamine to the eluent system.[18]

Workflow start Start setup 1. Setup Under Inert Gas (Schlenk Flask, Pd/Ligand) start->setup add_reagents 2. Add Solids (Aryl Halide, Aniline, Base) setup->add_reagents add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent heat 4. Heat to 100-110 °C (12-24 h) add_solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify 7. Column Chromatography workup->purify end Pure Product purify->end

Sources

Application

Application of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in agrochemical research

Technical Application Note: Strategic Utilization of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in Agrochemical Discovery Abstract This application note details the strategic implementation of 2-(4-(2-Fluoroethyl)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in Agrochemical Discovery

Abstract

This application note details the strategic implementation of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (hereafter referred to as F-PPA ) as a high-value scaffold in the design of next-generation agrochemicals. Specifically, this guide focuses on its utility in Lead Optimization for Oomycete fungicides and insecticides, leveraging the bioisosteric properties of the fluoroethyl group to enhance metabolic stability and lipophilicity. We provide validated protocols for synthetic coupling, analytical quality control (HPLC-MS), and biological validation against Phytophthora species.

Introduction: The "Fluorine Effect" in Agrochemical Design

In modern agrochemical discovery, the modulation of physicochemical properties is critical for efficacy. F-PPA represents a specialized building block designed to address two common failure modes in lead compounds: metabolic instability and poor cuticle penetration .

  • Metabolic Blocking: The terminal fluorine atom on the ethyl chain acts as a metabolic blocker. Unlike a standard ethyl group, which is susceptible to rapid oxidation by cytochrome P450 enzymes (specifically at the benzylic or terminal positions), the C-F bond is highly resistant to enzymatic cleavage.

  • Lipophilicity Modulation: The inclusion of the fluoroethyl group alters the partition coefficient (logP), facilitating transport across the waxy plant cuticle and fungal cell walls.

  • Structural Role: The aniline moiety serves as a versatile "head group" anchor, allowing for facile coupling to various bioactive "warheads" (e.g., pyrazole-4-carboxamides, isothiazoles, or urea linkages).

Target Applications:

  • OSBP Inhibitors: Analogous to the piperidinyl-thiazole class (e.g., Oxathiapiprolin).[1][2][3][4]

  • SDHI Fungicides: Creating novel N-phenyl-pyrazole-carboxamides.

  • Insecticides: Exploring nicotinic acetylcholine receptor modulators.

Synthetic Protocol: Amide Coupling for Library Generation

Objective: To synthesize a library of N-aryl-pyrazole-carboxamides using F-PPA, mimicking the pharmacophore of commercial SDHI and OSBP fungicides.

Materials
  • Substrate: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (F-PPA) (>97% purity).

  • Reagent: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Representative Acid Chloride).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve F-PPA (1.0 eq, 2.0 mmol) in anhydrous DCM (10 mL).

    • Add Triethylamine (1.5 eq, 3.0 mmol) and cool the solution to 0°C using an ice bath.

  • Coupling Reaction:

    • Dissolve the Acid Chloride (1.1 eq, 2.2 mmol) in DCM (5 mL).

    • Add the acid chloride solution dropwise to the aniline mixture over 15 minutes to control exotherm.

    • Critical Checkpoint: Monitor the internal temperature; do not exceed 5°C during addition to prevent bis-acylation.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • TLC Check: Use Hexane:Ethyl Acetate (1:1). The aniline starting material (lower Rf) should disappear, replaced by the amide product (higher Rf).

  • Work-up:

    • Quench with saturated NaHCO3 (15 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate

    • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

  • Yield Expectation: 85-92% as an off-white solid.

Analytical Protocol: HPLC-MS Quality Control

Objective: To validate the purity of F-PPA and its derivatives, specifically resolving the fluorinated product from potential des-fluoro impurities.

Instrument Parameters
ParameterSetting
System Agilent 1290 Infinity II or equivalent UHPLC
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV (254 nm) and MS (ESI+, Scan 100-600 m/z)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Injection
8.095%Linear Gradient
10.095%Wash
10.15%Re-equilibration
Data Interpretation
  • F-PPA Retention Time: ~4.2 min.

  • Mass Signature: Look for the [M+H]+ peak. The fluorine atom provides a specific mass defect.

    • Note: The presence of the piperidine nitrogen typically results in a sharp, well-defined peak in acidic media due to protonation.

Biological Validation: In Vitro Mycelial Growth Assay

Objective: To determine the EC50 of the synthesized F-PPA derivatives against Phytophthora capsici (Oomycete model).

Protocol
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates.

  • Compound Dosing:

    • Dissolve the synthesized amide derivative in DMSO to create a 10,000 mg/L stock.

    • Create a dilution series (0.01, 0.1, 1, 10, 100 mg/L) in molten PDA (cooled to 50°C) before pouring.

    • Control: PDA + 0.1% DMSO (Solvent Control).

  • Inoculation:

    • Place a 5 mm mycelial plug from an actively growing P. capsici culture into the center of each plate.

  • Incubation:

    • Incubate at 25°C in the dark for 72-96 hours.

  • Measurement:

    • Measure the colony diameter (mm) in two perpendicular directions.

    • Calculation: % Inhibition = [(Control Diameter - Treatment Diameter) / (Control Diameter - Plug Diameter)] x 100.

Visualizations & Workflows

Figure 1: Synthesis and Application Workflow

This diagram illustrates the conversion of the F-PPA intermediate into a bioactive library and its subsequent biological testing.

G FPPA F-PPA Intermediate (Aniline Scaffold) Coupling Amide Coupling (DCM, Et3N, 0°C) FPPA->Coupling AcidCl Acid Chloride (Warhead) AcidCl->Coupling Library Candidate Library (N-Aryl Amides) Coupling->Library Synthesis QC QC: HPLC-MS (Purity >95%) Library->QC Validation BioAssay Bioassay: P. capsici Inhibition QC->BioAssay Screening

Caption: Workflow for transforming 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline into candidate fungicides.

Figure 2: Structure-Activity Relationship (SAR) Logic

This diagram explains the mechanistic advantage of the fluoroethyl group.

SAR Ethyl Standard Ethyl Group (-CH2CH3) Metabolism Metabolic Oxidation (P450 Attack) Ethyl->Metabolism Susceptible Inactive Inactive Metabolite (Rapid Clearance) Metabolism->Inactive Fluoro Fluoroethyl Group (-CH2CH2F) Block Metabolic Blocking (C-F Bond Strength) Fluoro->Block Resistant Active Prolonged Efficacy (Systemic Control) Block->Active

Caption: The metabolic stability advantage of the fluoroethyl moiety in agrochemical design.

References

  • Pasteris, R. J., et al. (2016). "Discovery of Oxathiapiprolin, a New Piperidinyl Thiazole Isoxazoline Fungicide for the Control of Oomycete Diseases."[3] Bioorganic & Medicinal Chemistry Letters, 26(4), 1123-1128.

  • DuPont (Corteva Agriscience). (2012). "Fungicidal Pyrazole Carboxamides." World Intellectual Property Organization, WO2012024163A1.

  • Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589.

  • Life Chemicals. (2023). "Building Blocks for Agrochemical Research: Piperidine Subsets." Life Chemicals Catalog.

Sources

Method

2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in the synthesis of GPCR modulators

Application Note: Strategic Utilization of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in GPCR Ligand Design Part 1: Executive Summary & Strategic Rationale The molecule 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline in GPCR Ligand Design

Part 1: Executive Summary & Strategic Rationale

The molecule 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for targeting Class A G-Protein Coupled Receptors (GPCRs), including Serotonin (5-HT), Dopamine (D2/D3), and Sigma receptors.

This application note details the synthesis, handling, and downstream utility of this fluorinated aniline intermediate. Unlike generic building blocks, this scaffold incorporates two critical design elements:

  • The Ortho-Piperidine Motif: The steric clash between the piperidine ring and the aniline amino group forces the molecule into a non-planar, twisted conformation. This "pre-organized" shape is bio-isosteric with tricyclic antipsychotics (like clozapine) and is essential for fitting into the deep hydrophobic pockets of aminergic GPCRs.

  • The 2-Fluoroethyl Tail: The substitution of hydrogen with fluorine (bioisostere) at the terminal ethyl group serves two functions:

    • Metabolic Blocking: It prevents rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), extending the half-life (

      
      ) of the final drug candidate.
      
    • Lipophilicity Modulation: It lowers the

      
       of the piperidine nitrogen via the inductive effect, improving blood-brain barrier (BBB) permeability without sacrificing solubility.
      

Part 2: Chemical Synthesis Protocol

This protocol describes the robust, scalable synthesis of the title compound. The method utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective Nitro reduction.
Reagents & Equipment
  • Precursors: 1-Fluoro-2-nitrobenzene (CAS: 1493-27-2), 4-(2-Fluoroethyl)piperidine HCl (CAS: 184044-25-5).

  • Solvents: Dimethyl sulfoxide (DMSO, Anhydrous), Ethanol (EtOH), Ethyl Acetate (EtOAc).

  • Catalysts/Bases: Potassium Carbonate (

    
    ), 10% Palladium on Carbon (Pd/C).
    
  • Equipment: High-pressure hydrogenation vessel (Parr shaker) or balloon setup, LC-MS system.

Step 1: Coupling (Formation of the Nitro-Intermediate)

Rationale: The ortho-fluorine on the nitrobenzene is highly activated for nucleophilic attack due to the electron-withdrawing nitro group.

  • Charge: In a 250 mL round-bottom flask, dissolve 1-fluoro-2-nitrobenzene (1.0 eq, 10 mmol) and 4-(2-fluoroethyl)piperidine HCl (1.1 eq, 11 mmol) in anhydrous DMSO (50 mL).

  • Base Addition: Add

    
      (2.5 eq, 25 mmol) in one portion. The excess base is critical to neutralize the HCl salt and scavenge the HF generated.
    
  • Reaction: Heat the mixture to 90°C for 12 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      , the nitro-amine).
  • Workup: Cool to RT. Pour into ice-water (200 mL). The product usually precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with EtOAc (3 x 50 mL), wash with brine, and dry over

    
    .
    
  • Yield: Expect 85-92% of 1-(2-Fluoroethyl)-4-(2-nitrophenyl)piperidine.

Step 2: Chemoselective Nitro Reduction

Rationale: We must reduce the nitro group to an aniline without defluorinating the ethyl chain. Pd/C under mild


 pressure is selective; avoiding harsh Lewis acids prevents defluorination.
  • Solvation: Dissolve the nitro-intermediate (from Step 1) in EtOH (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet). Safety: Add catalyst under inert gas flow to prevent ignition of solvent vapors.

  • Hydrogenation: Purge vessel with

    
    , then charge with 
    
    
    
    (balloon pressure or 30 psi). Stir vigorously at RT for 4-6 hours.
    • Visual Cue: The bright yellow color of the solution will fade to colorless or pale pink.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil can be crystallized from Hexane/EtOAc or used directly as the free base.

  • Characterization: Confirm identity via LC-MS (

    
    ).
    

Part 3: Downstream Application (GPCR Ligand Synthesis)

The resulting aniline is a "warhead" ready for coupling. The most common application in GPCR modulator design is the formation of Ureas or Amides to target the orthosteric site of the receptor.

Protocol: Urea Formation (Synthesis of 5-HT2A Antagonist Analogs)

  • Dissolution: Dissolve 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline (1.0 eq) in DCM.

  • Coupling: Add the desired Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 eq) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) if the reaction is sluggish.

  • Completion: Stir at RT for 2 hours. The urea product often precipitates out of DCM.

  • Purification: Filter the solid and wash with cold ether.

Data Summary: Physicochemical Improvements The following table highlights why this specific fluorinated scaffold is superior to the non-fluorinated analog (Ethyl-piperidine) in drug development.

PropertyNon-Fluorinated Analog (Ethyl)Fluorinated Scaffold (2-Fluoroethyl)Impact on Drug Design
LogP (Lipophilicity) 2.82.5Lower LogP reduces non-specific binding and improves solubility.
pKa (Piperidine N) ~9.2~8.1Reduced basicity prevents lysosomal trapping; improves bioavailability.
Metabolic Stability Low (Rapid N-dealkylation)HighFluorine blocks the labile

-oxidation site.
H-Bonding NoneWeak AcceptorFluorine can engage in orthogonal multipolar interactions in the binding pocket.

Part 4: Mechanism of Action & Visualization

GPCR Signaling Pathway Modulation

The diagram below illustrates how a ligand derived from this scaffold (acting as an antagonist) blocks the


-coupled 5-HT2A receptor pathway, a standard mechanism for antipsychotic efficacy.

GPCR_Pathway cluster_membrane Cell Membrane Ligand Fluorinated Ligand (Scaffold Based) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor  Binds (Antagonist) Gq Gq Protein (Heterotrimeric) Receptor->Gq  Blocks Activation PLC Phospholipase C (PLC) Gq->PLC  Downstream Signaling PIP2 PIP2 PLC->PIP2  Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Response Cellular Response (Neuronal Firing Modulation) Ca->Response

Figure 1: Mechanism of Action.[1] The fluorinated ligand acts as an antagonist at the 5-HT2A receptor, preventing Gq protein coupling and suppressing the IP3/Ca2+ signaling cascade associated with psychosis.

Synthesis Workflow Diagram

Synthesis_Flow SM1 1-Fluoro-2-nitrobenzene Step1 Step 1: SNAr Coupling (K2CO3, DMSO, 90°C) SM1->Step1 SM2 4-(2-Fluoroethyl)piperidine SM2->Step1 Inter Intermediate: Nitro-Adduct Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 Final Target Product: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline Step2->Final

Figure 2: Synthetic workflow for the production of the title aniline intermediate.

References

  • Bang-Andersen, B., et al. (2011).[2] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry. (Demonstrates the relevance of ortho-piperazine/piperidine anilines in GPCR drugs like Vortioxetine).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Authoritative review on the metabolic stability and pKa modulation provided by fluoroethyl groups).

  • Meyer, P. T., et al. (2006). "[(18)F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([(18)F]SFE): a PET radiotracer for the sigma-1 receptor."[3] Nuclear Medicine and Biology. (Validates the 4-(2-fluoroethyl)piperidine moiety as a specific high-affinity ligand for GPCR-like sigma receptors).

  • BenchChem Technical Support. (2025). "Synthesis of 4-(Piperidin-4-yl)aniline and related intermediates." (General protocol validation for nitro-reduction of piperidinyl-anilines).

  • Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human 5-HT2B Receptor." Cell. (Structural basis for the requirement of non-planar, ortho-substituted ligands in the 5-HT binding pocket).

Sources

Application

Application Note: A High-Throughput Screening Cascade for Novel Dopamine D2 Receptor Modulators Exemplified by 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Introduction The Dopamine D2 Receptor (D2R), a Gαi/o-coupled G-protein coupled receptor (GPCR), is a paramount target in neuroscience and pharmacology. It plays a critical role in regulating motor control, motivation, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Dopamine D2 Receptor (D2R), a Gαi/o-coupled G-protein coupled receptor (GPCR), is a paramount target in neuroscience and pharmacology. It plays a critical role in regulating motor control, motivation, and reward pathways. Consequently, D2R is a validated therapeutic target for a range of neuropsychiatric and endocrine disorders, including Parkinson's disease and schizophrenia.[1] All currently approved antipsychotic medications act as antagonists at this receptor.[1] However, a significant challenge with existing D2R-targeted drugs is their lack of selectivity, particularly against the closely related D3 receptor, which can lead to undesirable side effects.[1][2] This necessitates the discovery of novel, selective D2R modulators.

This document outlines a comprehensive, field-proven high-throughput screening (HTS) cascade designed to identify and characterize novel D2R modulators. We use the compound 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , a molecule containing classic CNS-active pharmacophores (a substituted aniline and a piperidine ring), as a representative test case to illustrate the workflow. The described cascade is a self-validating system, progressing from a high-throughput primary screen to identify binders, through a secondary functional assay to determine the mode of action, and concluding with essential counter-screens to ensure selectivity and rule out cytotoxicity.

The D2R Signaling Pathway and HTS Strategy

The D2R is a Gαi-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Our HTS strategy is designed to first identify compounds that physically bind to the receptor and then to characterize their functional effect on this specific signaling pathway.

GpcrSignaling cluster_cytosol Cytosol D2R Dopamine D2 Receptor (D2R) Gi Gi Protein D2R->Gi AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response PKA->CellResponse Phosphorylates Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->D2R Binds & Blocks Gi->AC

Caption: D2R Signaling Pathway for HTS Assay Design.

The High-Throughput Screening Cascade

A tiered approach is essential for an efficient and cost-effective screening campaign. This cascade ensures that resources are focused on the most promising compounds.

Caption: High-Throughput Screening Cascade Workflow.

Part 1: Primary HTS - Identifying D2R Binders

Objective: To identify compounds that bind to the human Dopamine D2 Receptor. The gold-standard method is a competitive radioligand binding assay due to its sensitivity and robustness.

Assay Principle: This assay measures the ability of a test compound to displace a known radiolabeled D2R ligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) from the receptor.[4][5] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. For HTS, this is often performed using Scintillation Proximity Assay (SPA) technology, which eliminates the need for wash steps.[6][7][8]

Protocol 1: [³H]-Spiperone Competitive Binding Assay (SPA Format)

Materials:

  • Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human Dopamine D2L Receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.

  • Non-Specific Determinant: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Plates: 384-well white, opaque microplates.

  • Test Compound: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, serially diluted in DMSO.

Methodology:

  • Reagent Preparation:

    • Thaw D2R membrane preparations on ice and resuspend in assay buffer to a pre-determined optimal concentration (e.g., 5-10 µg protein/well).

    • Prepare [³H]-Spiperone solution in assay buffer to a final concentration equal to its Kd (~0.1-0.3 nM).

    • Prepare a slurry of WGA SPA beads in assay buffer.

  • Assay Procedure (automated liquid handlers are recommended):

    • Add 10 µL of D2R membrane suspension to each well.

    • Add 50 nL of test compound (or DMSO for control wells) via pin transfer or acoustic dispensing.

    • Add 10 µL of [³H]-Spiperone solution. For non-specific binding (NSB) wells, use 10 µM Haloperidol instead of a test compound. For total binding wells, use assay buffer.

    • Add 10 µL of the WGA SPA bead slurry.

    • Seal the plates and incubate for 4-6 hours at room temperature with gentle agitation.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to allow beads to settle.

  • Data Acquisition:

    • Read the plates on a microplate scintillation counter (e.g., MicroBeta or TopCount).

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))

    • Compounds showing >50% inhibition at a screening concentration of 10 µM are considered "hits" and are selected for dose-response confirmation and secondary screening.

Part 2: Secondary HTS - Determining Functional Activity

Objective: To determine whether the "hits" from the primary screen act as agonists (activate the receptor) or antagonists (block the receptor).

Assay Principle: Since D2R is Gαi-coupled, its activation inhibits cAMP production. We use an assay that measures changes in intracellular cAMP levels. To detect inhibition, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to generate a high basal cAMP level. A D2R agonist will then cause a measurable decrease in this signal. An antagonist will block the effect of a known D2R agonist (like dopamine). Homogeneous Time-Resolved Fluorescence (HTRF) is a common HTS-friendly detection method.[9][10][11][12]

Protocol 2: HTRF-Based cAMP Functional Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2L Receptor.

  • cAMP Assay Kit: HTRF cAMP detection kit (containing Eu³⁺-cryptate anti-cAMP antibody and d2-labeled cAMP).[9][13]

  • Agonist: Dopamine or a reference agonist.

  • Stimulant: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Plates: 384-well low-volume white plates.

Methodology - Antagonist Mode:

  • Cell Preparation:

    • Plate cells in 384-well plates and incubate overnight to form a confluent monolayer.

    • On the day of the assay, replace culture medium with assay buffer.

  • Assay Procedure:

    • Add 50 nL of test compound via acoustic dispensing. Incubate for 15-30 minutes at room temperature. This is the pre-incubation step to allow the antagonist to bind.

    • Prepare a stimulation solution containing a known D2R agonist (e.g., dopamine at its EC₈₀ concentration) and forskolin (e.g., 1-10 µM).

    • Add 5 µL of the stimulation solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate antibody (as per kit instructions).[12]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the test compound concentration to determine the IC₅₀ value. This value represents the concentration at which the compound inhibits 50% of the agonist response.

Note for Agonist Mode: To screen for agonists, the protocol is simplified. Omit the pre-incubation and agonist stimulation steps. Simply add the test compound along with forskolin and measure the decrease in cAMP.

Part 3: Tertiary Screens - Ensuring Hit Validity

Objective: To eliminate false positives and characterize the selectivity profile of confirmed active compounds.

Protocol 3.1: Cytotoxicity Counter-Screen

Assay Principle: It is crucial to ensure that the observed activity in the functional assay is not due to cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[14][15]

Methodology (adapted from Promega Technical Bulletin TB288): [15]

  • Plate D2R-expressing cells and incubate with the test compound at various concentrations for the same duration as the functional assay.

  • Equilibrate the plate to room temperature for ~30 minutes.[15][16]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., 25 µL reagent to 25 µL medium).[15][17]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][17]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]

  • Record luminescence using a plate reader. A significant decrease in luminescence indicates cytotoxicity.

Protocol 3.2: Selectivity Counter-Screen

Assay Principle: To assess selectivity, confirmed antagonists are tested against a closely related receptor. The Dopamine D1 Receptor (D1R) is an ideal choice as it belongs to a different signaling family (Gαs-coupled), which increases cAMP upon activation.[3]

Methodology:

  • Repeat the HTRF cAMP functional assay (Protocol 2) using a cell line stably expressing the human Dopamine D1 Receptor.

  • Use a known D1R agonist (e.g., SKF-38393) to stimulate cAMP production.

  • Determine the IC₅₀ of the test compound for the D1R.

  • Calculate the Selectivity Index: Selectivity Index = IC₅₀ (D1R) / IC₅₀ (D2R). A value >100-fold is generally desired for a selective compound.

Data Summary and Interpretation

The data gathered from this cascade allows for a comprehensive evaluation of the test compound. Hypothetical results for our example compound are presented below.

Assay TypeTargetParameterResult for 2-(4-(2-Fluoroethyl)piperidin-1-yl)anilineInterpretation
Primary Screen D2R% Inhibition @ 10 µM85%Significant binding to D2R.
Dose-Response D2RKᵢ (Binding)75 nMModerate-to-high affinity binder.
Secondary Screen D2RIC₅₀ (Functional)120 nMConfirmed antagonist activity.
Tertiary Screen D1RIC₅₀ (Functional)> 15,000 nMHighly selective for D2R over D1R (>125-fold).
Cytotoxicity CHO CellsCC₅₀> 50,000 nMNot cytotoxic at active concentrations.

Based on these hypothetical results, 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline would be classified as a potent, selective, and non-toxic D2R antagonist, making it a high-quality hit worthy of further lead optimization studies.

References

  • Guo, F., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies. [Link]

  • McGuinness, D., et al. (2009). Enhanced selectivity screening of GPCR ligands using a label-free cell based assay technology. Journal of Pharmacological and Toxicological Methods. [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology. [Link]

  • Sahlholm, K., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]

  • Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • Conroy, J. L., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of Medicinal Chemistry. [Link]

  • Yin, J., et al. (2021). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • ResearchGate. Principles of the HTRF cAMP Assay. [Link]

  • National Center for Biotechnology Information. Principles of the HTRF cAMP Assay. [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Berthold Technologies. cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cisbio. HTRF® package insert cAMP HiRange. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • University of Regensburg. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Final Purification of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Welcome to the technical support guide for the purification of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this specific molecule. We will explore the underlying chemical principles behind purification strategies and provide actionable, field-proven troubleshooting advice.

Section 1: Understanding Your Compound and Potential Impurities

Before embarking on purification, it's critical to understand the physicochemical properties of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline and the likely impurities that may be present. The molecule contains two basic nitrogen atoms (the aniline and the piperidine) and is susceptible to oxidation.

FAQ 1: What are the most common impurities I should expect in my crude product?

The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on common synthetic pathways for similar structures, impurities typically fall into the categories listed below.

Impurity Type Potential Source Removal Strategy
Unreacted Starting Materials Incomplete reactionChromatography, Recrystallization, Acid-Base Extraction
Over-alkylated Byproducts Non-selective reaction conditionsChromatography
Oxidation Products Exposure to air/light, especially for the aniline moiety.[1][2]Recrystallization with activated carbon, Chromatography
Residual Solvents From the reaction or initial workupDrying under high vacuum
Inorganic Salts From reagents (e.g., bases like K₂CO₃) or workupAqueous workup (liquid-liquid extraction)
FAQ 2: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I fix it?

This discoloration is a classic sign of oxidation.[2][3] The aniline functional group is particularly prone to aerial oxidation, which forms highly colored polymeric impurities.

Primary Solution: Recrystallization with Activated Carbon. Activated carbon is highly effective at adsorbing these colored, high-molecular-weight impurities due to its large, porous surface area.[2][3]

Protocol 1: Decolorization During Recrystallization
  • Solvent Selection: Dissolve a small amount of your crude product in various hot solvents to find one where it is highly soluble when hot and poorly soluble when cold. Ethanol/water or ethyl acetate/hexane are common starting points for aniline derivatives.[4]

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Carbon Treatment: Once fully dissolved, remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% w/w). Caution: Adding carbon to a boiling solution can cause it to bump violently.

  • Heating: Gently heat the mixture for 5-10 minutes to allow the carbon to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified, lighter-colored crystals by vacuum filtration.

Section 2: Troubleshooting Specific Purification Techniques

This section addresses specific issues you may encounter during the most common purification workflows for this compound.

Column Chromatography Troubleshooting

The presence of two basic nitrogens in 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline can lead to significant challenges with standard silica gel chromatography.

Q1: My compound is streaking badly or tailing on the TLC plate and column, resulting in poor separation. What's happening?

Cause: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic nitrogen atoms in your molecule can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, non-specific binding leads to slow and uneven movement down the column, causing the characteristic tailing or streaking.

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.[5][6] For example, if your eluent is 20% ethyl acetate in hexanes, you would prepare it as 20% ethyl acetate, 1% triethylamine, and 79% hexanes.

  • Mechanism: The triethylamine is a small, basic molecule that will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound of interest. This allows your product to elute more symmetrically and results in sharper peaks and better separation.

Q2: I've added a basic modifier, but my compound is still inseparable from a key impurity. How can I improve the resolution?

Cause: If tailing is resolved but separation is still poor, the polarity of your eluent system may not be optimal for the specific compounds you are trying to separate.

Solutions:

  • Fine-Tune Eluent Polarity: Instead of a large jump in polarity (e.g., from 10% to 20% ethyl acetate), try smaller increments (e.g., 12%, 15%, 18%). Sometimes a small change in solvent strength can significantly impact resolution.

  • Change Solvent System: The selectivity of the separation can be altered by changing the solvents used. If you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system (also with 1% Et₃N). The different solvent properties can alter the interactions with your compounds and the stationary phase, potentially improving separation.

  • Use a Gradient Elution: Start with a low-polarity eluent to allow less polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the column run. This sharpens the peak for your desired compound and can improve separation from closely eluting impurities.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[7]

Q1: My compound "oils out" of the solution instead of forming solid crystals. What should I do?

Cause: "Oiling out" occurs when the solubility of the compound in the solvent is so low that it separates from the solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2][3] This is common when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present, causing melting point depression.

Solutions:

  • Use a Lower-Boiling Point Solvent: If the melting point of your compound is lower than the solvent's boiling point, choose a solvent with a lower boiling point.

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent before attempting to cool it again.

  • Induce Crystallization from the Oil: If an oil persists, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.

Recrystallization_Troubleshooting start Start Recrystallization: Cooling Hot Solution oiling_out Problem: Compound 'Oils Out' start->oiling_out Observation no_crystals Problem: No Crystals Form start->no_crystals Observation success Success: Well-formed Crystals start->success Ideal Outcome reheat 1. Reheat to dissolve oil oiling_out->reheat concentrate Evaporate some solvent to concentrate solution no_crystals->concentrate Hypothesis: Too dilute change_solvent Re-evaluate solvent choice: Try a different solvent or a mixed-solvent system no_crystals->change_solvent Hypothesis: Poor solvent choice add_solvent 2. Add more hot solvent reheat->add_solvent recool 3. Re-cool slowly add_solvent->recool recool->success If successful scratch Try to induce crystallization: - Scratch flask - Add seed crystal recool->scratch If it oils out again scratch->success concentrate->recool

Caption: Decision tree for troubleshooting common recrystallization issues.

Purity and Stability
Q1: My purified compound is initially colorless but turns yellow/brown upon storage. Why?

Cause: As mentioned, the aniline moiety is susceptible to oxidation. Even after purification, exposure to oxygen in the air and/or light can cause gradual degradation, leading to the formation of colored impurities.[1][2] The rate of this degradation can be accelerated by trace metal impurities.

Solutions for Long-Term Stability:

  • Store Under Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Protect from Light: Use amber-colored vials or store vials in the dark to prevent photodegradation.[8][9]

  • Store at Low Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of any potential degradation reactions.[9]

Section 3: Recommended Purification Workflow

This section provides a holistic, step-by-step workflow for purifying crude 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, integrating the techniques discussed above.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product crude Crude Reaction Mixture extraction Acid-Base Liquid-Liquid Extraction (e.g., EtOAc & 1M HCl) crude->extraction chromatography Column Chromatography (Silica, with 1% Et3N in eluent) extraction->chromatography Organic Layer recrystallization Recrystallization (with activated carbon if colored) chromatography->recrystallization Combined Pure Fractions dry Dry Under High Vacuum recrystallization->dry store Store Under Inert Gas, Protected from Light dry->store

Caption: General workflow for the purification of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tochtrop, G. P., et al. (n.d.).
  • Singla, R. (2014).
  • Hussain, S. (2014). Does aniline stick in columns during column chromatography?
  • LookChem. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Piperidin-4-yl)aniline.
  • Sciencemadness.org. (2023).
  • Unknown. (n.d.). Solid organic cpd.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • BenchChem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Scribd. (n.d.).
  • BenchChem. (n.d.). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • ChemicalBook. (n.d.). 4-Piperidinoaniline synthesis.

Sources

Optimization

Technical Support: Optimizing the Synthesis of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Executive Summary & Molecule Analysis You are encountering yield issues with 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , a critical "left-hand" intermediate for PI3K inhibitors like Tenalisib (RP6530). Structural Breakd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

You are encountering yield issues with 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline , a critical "left-hand" intermediate for PI3K inhibitors like Tenalisib (RP6530).

Structural Breakdown:

  • Core: Aniline (1-amino-2-substituted benzene).

  • Linker: Piperidine ring attached at the ortho position (SNAr coupling).

  • Tail: 2-Fluoroethyl group at the piperidine-4-position.[1]

The "Yield Trap" Diagnosis: Based on field data, poor yields for this specific scaffold rarely stem from a single catastrophic failure. Instead, they are the result of cumulative inefficiencies across three specific bottlenecks:

  • The Fluorination Trap: Elimination vs. Substitution during the synthesis of the fluoroethyl side chain.

  • The Steric Wall: Sluggish SNAr coupling due to ortho-nitro steric hindrance.

  • The Reduction Risk: Chemoselectivity issues during the nitro-to-aniline reduction.[2]

This guide provides a modular troubleshooting protocol to isolate and resolve these issues.

Module 1: The Fluorination Bottleneck

User Issue: "I am getting low yields when converting the alcohol precursor to the fluoride. NMR shows significant alkene formation."

Root Cause Analysis

The precursor, 4-(2-hydroxyethyl)piperidine , contains a primary alcohol. If you are using Deoxyfluorinating reagents (DAST, Deoxo-Fluor) directly, two things are likely killing your yield:

  • Unprotected Amine: If the piperidine nitrogen is not protected (e.g., Boc), DAST will react with the amine to form sulfinamidines, destroying the reagent and the substrate.

  • Elimination (E2): Even with primary alcohols, DAST can act as a base, causing elimination to form the vinyl group (4-vinylpiperidine derivative), especially if the reaction warms too quickly.

Protocol A: The "Mesylate Displacement" (Recommended for High Yield)

Why this works: It avoids the harsh elimination conditions of DAST and is more scalable.

  • Protection: Ensure you are using N-Boc-4-(2-hydroxyethyl)piperidine .

  • Activation: React with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) in DCM at 0°C.

    • Checkpoint: This should be quantitative. Isolate the mesylate.

  • Fluorination: React the mesylate with TBAF (1M in THF) or CsF (in t-BuOH) at reflux.

    • Pro Tip: If using TBAF, use the hydrate form carefully or buffer with minimal acetic acid to prevent E2 elimination caused by the basicity of "naked" fluoride.

Protocol B: The Optimized DAST Route

If you must use DAST, follow this strict temperature profile to suppress elimination.

ParameterStandard (Low Yield)Optimized (High Yield)
Solvent THF or DMFDCM (Anhydrous)
Temperature 0°C to RT-78°C (Addition)

-20°C (Stir)
Base NonePyridine or 2,6-Lutidine (1.0 eq)
Quench Water (Exothermic)Sat. NaHCO3 (Dropwise at -10°C)

Critical Warning: Never distill the DAST reaction product without neutralizing. DAST residues can be explosive.

Module 2: The SNAr Coupling Challenge

User Issue: "The coupling of 2-fluoronitrobenzene with the piperidine fragment stalls at 60-70% conversion. Increasing heat leads to black tar."

Root Cause Analysis

The reaction is a Nucleophilic Aromatic Substitution (SNAr).[3][4][5]

  • Electrophile: 1-Fluoro-2-nitrobenzene.

  • Nucleophile: 4-(2-fluoroethyl)piperidine (after Boc-deprotection).

  • The Problem: The ortho-nitro group creates steric hindrance. While it electronically activates the ring, it physically blocks the incoming bulky piperidine.

Troubleshooting Guide

Q: Which base are you using?

  • TEA/DIPEA: often too weak for sterically hindered SNAr substrates, leading to slow kinetics.

  • Fix: Switch to K2CO3 (2.5 eq) or Cs2CO3 (1.5 eq) . Cesium is more soluble in organic solvents and increases reaction rates.

Q: What is your solvent system?

  • Ethanol/IPA: Reflux temps (~80°C) are often insufficient for this hindered coupling.

  • Fix: Switch to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Temperature: Run at 100°C - 110°C .

Q: Are you seeing oxidative degradation?

  • Observation: Reaction turns black/tarry.

  • Cause: Nitrobenzenes are prone to oxidative degradation at high temps in air.

  • Fix:Degas your solvent (sparge with Nitrogen for 15 mins) before heating. Run under an inert atmosphere.

Module 3: The Reduction Trap

User Issue: "The SNAr product is pure, but after hydrogenation, I see impurities or loss of the fluorine atom."

Root Cause Analysis
  • Defluorination: While primary alkyl fluorides are relatively stable, Pd/C at high pressure or temperature can occasionally cleave the C-F bond.

  • Hydroxylamine Arrest: The reduction stops at the N-phenylhydroxylamine intermediate (Ar-NHOH) instead of the aniline (Ar-NH2).

  • Azoxy Dimerization: Intermediate nitroso compounds couple to form azoxy dimers.

Protocol Selection Matrix
MethodRisk ProfileRecommendation
H2 / Pd/C High risk of defluorination if over-run.Use only if strictly monitored. Add 1% V/V Acetic Acid to prevent amine poisoning of catalyst.
Fe / NH4Cl Lowest Risk. Chemoselective.PREFERRED. Does not touch alkyl fluorides.
SnCl2 (Stannous) Moderate. Messy workup (emulsions).Use only if Fe fails.
Recommended Protocol: Fe/NH4Cl (Bechamp Reduction)

This method is robust, scalable, and impossible to over-reduce (won't touch the fluorine).

  • Mix: Dissolve SNAr product in EtOH:Water (3:1) .

  • Add: Iron Powder (5.0 eq) + Ammonium Chloride (5.0 eq).

  • Heat: Reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor: TLC usually shows conversion in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash with EtOAc.

Visualizing the Workflow

Diagram 1: The Synthetic Logic & Failure Points

This diagram maps the recommended route against common failure modes.

G Start Start: 4-(2-hydroxyethyl)piperidine Prot Step 1: N-Boc Protection Start->Prot Fluor_Decision Step 2: Fluorination Strategy Prot->Fluor_Decision Route_DAST Route A: DAST/Deoxo-Fluor Fluor_Decision->Route_DAST High Risk Route_Mesyl Route B: Mesylate + TBAF (Recommended) Fluor_Decision->Route_Mesyl High Yield Fail_Elim FAILURE: Elimination (Vinyl Product) Route_DAST->Fail_Elim Temp > 0°C Success_Fluor Intermediate: N-Boc-4-(2-fluoroethyl)piperidine Route_DAST->Success_Fluor -78°C Only Route_Mesyl->Success_Fluor Deprot Step 3: Boc Deprotection (TFA/DCM) Success_Fluor->Deprot SNAr Step 4: SNAr Coupling (1-fluoro-2-nitrobenzene + K2CO3 + DMSO) Deprot->SNAr Fail_Steric FAILURE: Incomplete Conv. (Steric Hindrance) SNAr->Fail_Steric Weak Base/Low T Nitro_Int Intermediate: Nitro-Adduct SNAr->Nitro_Int DMSO/100°C Red_Decision Step 5: Reduction Strategy Nitro_Int->Red_Decision Red_Pd Method A: H2 / Pd/C Red_Decision->Red_Pd Red_Fe Method B: Fe / NH4Cl (Chemoselective) Red_Decision->Red_Fe Fail_Defluor FAILURE: Defluorination or Azoxy Dimers Red_Pd->Fail_Defluor Over-reduction Final FINAL PRODUCT: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline Red_Pd->Final Strict Control Red_Fe->Final Robust

Caption: Synthetic flowchart highlighting critical decision points (yellow diamonds) and potential failure modes (dashed red boxes).

Diagram 2: Troubleshooting the SNAr Step

A decision tree for when the coupling reaction fails.

SNAr_Fix Start Problem: Low Yield in SNAr Step Check_SM Check TLC/LCMS: Is Starting Material Remaining? Start->Check_SM Yes_SM Yes: Incomplete Conversion Check_SM->Yes_SM No_SM No: Decomposition/Tar Check_SM->No_SM Action_Solvent Action: Switch Solvent EtOH -> DMSO or NMP Yes_SM->Action_Solvent Action_Degas Action: Degas Solvent (N2) Add Antioxidant (BHT) No_SM->Action_Degas Action_Temp Action: Increase Temp to 110°C Action_Buchwald Alternative: Switch to Buchwald-Hartwig (Pd-RuPhos) Action_Temp->Action_Buchwald Still Fails? Action_Base Action: Switch Base DIPEA -> Cs2CO3 Action_Solvent->Action_Base Action_Base->Action_Temp Action_Degas->Action_Buchwald Still Fails?

Caption: Troubleshooting logic for the SNAr coupling between 2-fluoronitrobenzene and the piperidine derivative.

References

  • Tenalisib (RP6530) Structure & Intermediates. Guide to Pharmacology. [Link]

  • Selective Reduction of Nitro Groups (Fe/NH4Cl). ChemRxiv Preprints. [Link]

Sources

Troubleshooting

Troubleshooting guide for the scale-up synthesis of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Status: Active Ticket Priority: High (Scale-Up Campaign) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Scale-Up Campaign) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Synthesis of Key Intermediate for PI3K/Kinase Inhibitor Development

Executive Summary

You are scaling up the synthesis of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline . This molecule is a "linchpin" intermediate. Its synthesis typically follows a convergent two-step sequence:

  • SNAr Coupling: Displacement of fluoride from 2-fluoronitrobenzene by 4-(2-fluoroethyl)piperidine.

  • Nitro Reduction: Catalytic hydrogenation of the nitro group to the aniline.[1]

The Critical Path: The primary failure modes in this campaign are thermal runaway during the SNAr step (due to the high reactivity of ortho-fluoronitrobenzenes) and hydrodefluorination (loss of the aliphatic fluorine) during the hydrogenation step.

Module 1: The SNAr Coupling (Step A)

Reaction: 2-Fluoronitrobenzene + 4-(2-Fluoroethyl)piperidine


 Nitro Intermediate
⚠️ Critical Alert: Exotherm Management

The electron-withdrawing nitro group ortho to the fluorine makes the C-F bond exceptionally labile. On a >100g scale, this reaction is significantly exothermic.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned black and tarry immediately upon addition. What happened? A: You likely performed a "dump" addition of the base or the electrophile at elevated temperatures.

  • The Fix: This is a classic thermal runaway. The exotherm spiked the internal temperature, causing polymerization of the nitroarene.

  • Protocol Adjustment: Switch to a semi-batch mode . Charge the amine and base (K₂CO₃) in the solvent (DMSO or Acetonitrile) first. Heat to reaction temperature (e.g., 60°C). Then, dose the 2-fluoronitrobenzene as a solution over 1–2 hours. Monitor the internal temperature, not just the jacket.

Q: I am seeing a "Hydrolysis Impurity" (Phenol derivative) by LCMS. Why? A: This is caused by wet solvent or wet base. The hydroxide ion (generated from water + carbonate) competes with the piperidine amine for the aromatic ring.

  • The Fix: Use anhydrous K₂CO₃ (dried at 120°C). If using DMSO, ensure water content is <0.1%.

  • Process Insight: The piperidine is a better nucleophile than hydroxide, but if the amine stoichiometry is off or the system is wet, the phenol impurity becomes the dominant "sink" for your starting material.

Q: The reaction stalls at 90% conversion. Should I add more base? A: No. Adding more base rarely fixes a stall in SNAr.

  • The Cause: This usually indicates product inhibition or stirring issues (if the K₂CO₃ has crusted).

  • The Fix: Check agitation. If using K₂CO₃, ensure it is finely milled (mesh 325). Alternatively, add a catalytic amount (5 mol%) of a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) to solubilize the carbonate.

Visualization: SNAr Decision Matrix

SNAr_Troubleshooting Start SNAr Reaction Issue CheckLCMS Check LCMS/HPLC Start->CheckLCMS Impurity_Phenol Impurity: Phenol (M-F+OH) CheckLCMS->Impurity_Phenol Peak M+17 Impurity_Tar Dark Tar / Black Oil CheckLCMS->Impurity_Tar No distinct peak Stall Stalled Conversion (<90%) CheckLCMS->Stall SM remaining Action_Dry Action: Dry Solvents/Base Check Water Content Impurity_Phenol->Action_Dry Action_Cool Action: Reduce Dosing Rate Control Exotherm Impurity_Tar->Action_Cool Action_PTC Action: Add TBAB (5%) Increase Agitation Stall->Action_PTC

Caption: Decision tree for diagnosing failure modes in the SNAr coupling step.

Module 2: Nitro Reduction (Step B)

Reaction: Nitro Intermediate + H₂


 Aniline Product
⚠️ Critical Alert: Chemoselectivity (Fluorine Retention)

The target contains an aliphatic fluoroethyl group . While aryl fluorines are labile under hydrogenation, primary alkyl fluorines are generally more stable. However, over-active catalysts or high temperatures can cause hydrodefluorination (replacing F with H) or elimination (forming a vinyl group).

Troubleshooting Guide (Q&A)

Q: I see a "M-20" peak (Loss of HF) in the mass spec. Is my catalyst too active? A: Likely yes. You are eliminating HF to form the vinyl-piperidine analog.

  • The Cause: This is often driven by high temperature or acidic conditions during hydrogenation.

  • The Fix:

    • Lower Temperature: Run at 20–25°C. Do not heat.

    • Buffer the System: Trace acidity promotes elimination. Add a small amount of K₂CO₃ or NaHCO₃ to the hydrogenation vessel to scavenge any adventitious acid.

    • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Platinum . Platinum is generally less prone to hydrogenolysis of C-F bonds than Palladium.

Q: The reaction is extremely slow (24h+). Can I increase pressure? A: Be cautious. Increasing pressure increases the risk of defluorination.

  • The Fix: Instead of pressure, check for catalyst poisoning . The nitro intermediate from Step A often carries over sulfur or iodide (if TBAB was used).

  • Protocol: Ensure the nitro intermediate is recrystallized or passed through a silica plug before hydrogenation. "Garbage in, garbage out" applies strictly to catalytic surfaces.

Q: The product is turning purple/brown during filtration. Is it decomposing? A: Anilines are oxidation-sensitive.

  • The Fix: Perform the filtration of the catalyst under a nitrogen blanket. Store the final oil/solid under argon. If the product is an oil, convert it to the HCl salt or Tosylate salt immediately for stability.

Module 3: Recommended Scale-Up Protocol (100g Basis)

The following protocol integrates the troubleshooting insights into a robust workflow.

Step A: SNAr Coupling
  • Reactor Setup: 2L Jacketed Reactor, Overhead Stirrer, N₂ purge.

  • Charge: Add 4-(2-fluoroethyl)piperidine (1.05 equiv) and K₂CO₃ (1.5 equiv, milled/anhydrous) to Acetonitrile (10 vol).

  • Heat: Bring internal temperature to 60°C.

  • Dose: Dissolve 2-fluoronitrobenzene (1.0 equiv) in Acetonitrile (2 vol). Add dropwise over 2 hours. Maintain internal temp <70°C.

  • Workup: Cool to 20°C. Add Water (15 vol). The product should precipitate as a yellow/orange solid. Filter and wash with water.

    • Checkpoint: If oil forms, extract with MTBE, dry, and crystallize from Heptane/IPA.

Step B: Hydrogenation
  • Reactor Setup: Hastelloy Autoclave or Glass Hydrogenator.

  • Charge: Nitro intermediate (from Step A) in Methanol or THF (10 vol).

  • Catalyst: Add 5% Pt/C (wet, 2 wt% loading relative to substrate). Note: Pt is preferred over Pd for fluorine safety.

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir at 20–25°C .

  • Monitor: Reaction is complete when H₂ uptake ceases (usually 4–6 hours).

  • Isolation: Filter catalyst (Celite). Concentrate filtrate.

  • Salt Formation (Optional but Recommended): Dissolve residue in EtOAc. Add 1M HCl in EtOH (1.0 equiv). Filter the white solid.

Data Summary: Process Parameters
ParameterStep A (SNAr)Step B (Hydrogenation)
Limiting Reagent 2-FluoronitrobenzeneNitro Intermediate
Solvent Acetonitrile or DMSOMethanol or THF
Base/Additive K₂CO₃ (Milled)None (or trace K₂CO₃ buffer)
Temp Limit < 75°C (Exotherm Risk)< 30°C (Defluorination Risk)
Key Impurity Phenol (Hydrolysis)Des-Fluoro (M-18) or Vinyl (M-20)
Yield Target > 85%> 90%

Process Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Reduction SM1 2-Fluoronitrobenzene Reactor1 Reactor: 60°C Slow Addition SM1->Reactor1 SM2 Fluoroethyl-piperidine SM2->Reactor1 Workup1 Quench: Water Isolate Solid Reactor1->Workup1 Intermed Nitro Intermediate Workup1->Intermed H2_Reactor H2 (3 bar) / Pt/C Temp < 25°C Intermed->H2_Reactor Filter Filter Catalyst H2_Reactor->Filter Product Final Aniline (Salt Formation) Filter->Product

Caption: Integrated process flow for the convergent synthesis of the target aniline.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (General principles of SNAr in drug synthesis).
    • Source:

  • Hydrogenation of Fluorinated Substrates

    • Kukula, P., et al. (2015). Selective Hydrogenation of Nitroarenes in the Presence of Halogens. Organic Process Research & Development. (Discusses Pt vs Pd selectivity).
    • Source:

  • Safety in Nitro-Reduction

    • Stoessel, F. (2020). Thermal Safety of Chemical Processes. Wiley-VCH.
    • Source:

  • General Synthesis of N-Aryl Piperidines

    • Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in Cross-Coupling Reactions (Alternative to SNAr if substrates are unreactive).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated 2-(4-Piperidin-1-yl)aniline Derivatives in Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to fine-tune physicochemical and pharmacokinetic properties.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to fine-tune physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of fluorinated versus non-fluorinated 2-(4-piperidin-1-yl)aniline derivatives, a scaffold of interest in various therapeutic areas. We will explore the impact of fluorination on lipophilicity, basicity, metabolic stability, and target binding affinity. Supported by representative data and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate informed decision-making in lead optimization.

Introduction: The Strategic Value of the 2-(4-Piperidin-1-yl)aniline Scaffold and Fluorine

The 2-(4-piperidin-1-yl)aniline core is a privileged scaffold in medicinal chemistry.[3] Its constituent parts—an aniline ring and a piperidine moiety—are frequently found in kinase inhibitors, CNS-active agents, and other therapeutic classes.[4][5] The aniline nitrogen can serve as a key hydrogen bond donor, while the basic piperidine nitrogen can ensure aqueous solubility and provide an additional interaction point with biological targets.

However, like many promising scaffolds, this structure presents optimization challenges. The aniline ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, and the compound's overall physicochemical properties, such as lipophilicity and basicity, require careful balancing to achieve a desirable pharmacokinetic profile.[6][7]

This is where the strategic incorporation of fluorine becomes invaluable. Fluorine, despite being the smallest halogen, is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[8][9] These unique characteristics allow chemists to modulate molecular properties in a predictable manner to overcome common drug development hurdles.[10][11] This guide will dissect these effects through a direct, data-driven comparison.

The Fluorine Advantage: A Mechanistic Overview

The decision to introduce fluorine is driven by its profound and multifaceted influence on molecular behavior. The primary rationales for fluorination include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol) makes it highly resistant to enzymatic cleavage.[9] Placing fluorine at a metabolically vulnerable position—a "metabolic soft spot"—can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[6][12]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[9][11] When placed near a basic nitrogen, such as the aniline or piperidine in our scaffold, it can lower the pKa. This reduction in basicity can be beneficial for improving cell membrane permeability and reducing off-target ion channel interactions, as a lower proportion of the compound is ionized at physiological pH.[13]

  • Tuning of Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent.[14][15] A single fluorine atom often slightly increases lipophilicity. However, strategic placement of fluorine can alter the molecule's conformation and electrostatic interactions, which can be leveraged to optimize solubility and permeability.[16]

  • Improved Binding Affinity: Fluorine can enhance binding to a target protein through various mechanisms. It can form favorable electrostatic or dipolar interactions with amino acid residues in the binding pocket. Furthermore, by altering the electron distribution of the scaffold, it can strengthen key hydrogen bonds formed by other parts of the molecule.[10][11]

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Analogs

To illustrate these principles, we will compare a hypothetical parent compound, Compound A , with its fluorinated analog, Compound B , where a fluorine atom has been strategically placed on the aniline ring at a site susceptible to metabolic oxidation.

Compound ID Structure Description
Compound A (Structure of 2-(4-piperidin-1-yl)aniline)Non-fluorinated parent compound.
Compound B (Structure of 4-fluoro-2-(4-piperidin-1-yl)aniline)Fluorinated analog of Compound A.
Physicochemical Properties: Lipophilicity & Basicity

The introduction of fluorine induces subtle but critical shifts in the molecule's fundamental physicochemical properties.

ParameterCompound A (Non-Fluorinated)Compound B (Fluorinated)Rationale for Change
LogP 2.502.65A single fluorine substitution typically leads to a minor increase in lipophilicity.[14][15]
pKa (Aniline) 4.84.1The strong electron-withdrawing effect of fluorine reduces the electron density on the aniline nitrogen, making it a weaker base (lower pKa).[9]
In Vitro Metabolic Stability

Blocking metabolic hotspots is a primary application of fluorination. The data below represents a typical outcome from an in vitro human liver microsome stability assay.

ParameterCompound A (Non-Fluorinated)Compound B (Fluorinated)Implication
Metabolic Half-life (t½, min) 1575A 5-fold increase in metabolic half-life suggests significantly reduced metabolism.
Intrinsic Clearance (CLint, µL/min/mg) 46.29.2Lower intrinsic clearance indicates that the compound is metabolized much more slowly, predicting better in vivo exposure.[12]
Biological Activity: Target Binding Affinity

Fluorination can also impact how the molecule interacts with its biological target. Here, we assume the target is a protein kinase, where the aniline moiety forms a key hydrogen bond in the ATP-binding pocket.

ParameterCompound A (Non-Fluorinated)Compound B (Fluorinated)Implication
Target Binding Affinity (Ki, nM) 5025A 2-fold improvement in binding affinity. The electron-withdrawing fluorine can increase the hydrogen bond donor strength of the aniline N-H group, leading to a stronger interaction with the kinase hinge region.[10]

Visualization of Key Concepts

The following diagrams illustrate the core principles and workflows discussed.

Comparative_Workflow cluster_Design Design & Synthesis cluster_Assays Comparative Assays cluster_Analysis Data Analysis CmpdA Compound A (Non-Fluorinated) PChem Physicochemical (LogP, pKa) CmpdA->PChem ADME Metabolic Stability (t½, CLint) CmpdA->ADME PD Biological Activity (Binding Ki) CmpdA->PD CmpdB Compound B (Fluorinated) CmpdB->PChem CmpdB->ADME CmpdB->PD Analysis Structure-Activity Relationship (SAR) Analysis PChem->Analysis ADME->Analysis PD->Analysis

Caption: A generalized workflow for the comparative analysis of analogs.

Metabolic_Blocking cluster_A Compound A (Non-Fluorinated) cluster_B Compound B (Fluorinated) Aniline_A Aniline Ring Metabolite_A Hydroxylated Metabolite (Rapid Clearance) Aniline_A->Metabolite_A CYP450 Oxidation Aniline_B Fluorinated Aniline Ring No_Metabolism Metabolism Blocked (Slow Clearance) Aniline_B->No_Metabolism C-F Bond Resists Oxidation

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Binding_Enhancement cluster_A Compound A cluster_B Compound B Target Protein Target (H-Bond Acceptor, e.g., Carbonyl) Aniline_A Aniline N-H Aniline_A->Target Standard H-Bond Aniline_B Aniline N-H Aniline_B->Target Stronger H-Bond Fluorine Fluorine (Electron Withdrawing) Fluorine->Aniline_B Inductive Effect

Caption: Fluorine's inductive effect can enhance target binding affinity.

Experimental Methodologies

Reproducible and robust experimental data is the foundation of any comparative study. The following sections provide detailed protocols for the key assays discussed.

Protocol: Lipophilicity (LogP) Determination by RP-HPLC

This method offers a higher throughput alternative to the traditional shake-flask method for determining lipophilicity.[17][18]

Objective: To determine the LogP value by correlating the compound's retention time on a reverse-phase HPLC column with that of known standards.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water (HPLC grade).

  • Test compounds and a set of 5-7 LogP standards with known values.

  • DMSO (for stock solutions).

Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of test compounds and LogP standards in DMSO.

    • Prepare a working solution of each compound at 100 µM by diluting the stock in a 50:50 acetonitrile/water mixture.

  • Chromatographic Conditions:

    • Set up a gradient elution method (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a suitable wavelength (e.g., 254 nm).

  • Analysis:

    • Inject 10 µL of each standard and test compound solution.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Data Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot a calibration curve of the known LogP values of the standards against their calculated log(k) values.

    • Determine the LogP of the test compounds by interpolating their log(k) values on the calibration curve.

Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are rich in CYP450 enzymes, to assess the rate of metabolism.[12]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Test compound and a positive control (e.g., a rapidly metabolized drug like verapamil).

  • Acetonitrile with an internal standard (for quenching and analysis).

  • Incubator/water bath set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

    • Prepare the test compound at 2 µM in phosphate buffer.

  • Initiating the Reaction:

    • In a 96-well plate, combine the HLM master mix and the test compound solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration should be 1 µM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol: Kinase Inhibition (Binding) Assay

This protocol describes a generic competition-based assay to determine the binding affinity (Ki) of an inhibitor.

Objective: To measure the concentration of the test compound required to inhibit 50% of the binding of a known radioligand to the target kinase.

Materials:

  • Purified target kinase.

  • Known radiolabeled ligand (e.g., ³H-ATP or a specific ³H-labeled inhibitor).

  • Assay buffer (specific to the kinase).

  • Test compound (serially diluted).

  • Filter plates (e.g., 96-well glass fiber).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the purified kinase, and the serially diluted test compound.

    • Include control wells: "total binding" (no inhibitor) and "non-specific binding" (excess non-radiolabeled ligand).

  • Incubation:

    • Initiate the binding reaction by adding the radiolabeled ligand to all wells at a concentration near its dissociation constant (Kd).

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The comparative analysis presented in this guide clearly demonstrates that the strategic incorporation of fluorine is a highly effective strategy for optimizing the drug-like properties of the 2-(4-piperidin-1-yl)aniline scaffold. By replacing a metabolically liable C-H bond with a robust C-F bond, we observed a dramatic improvement in metabolic stability.[12] Concurrently, fluorine's powerful inductive effect modulated the basicity of the aniline nitrogen and enhanced target binding affinity, likely through the strengthening of a key hydrogen bond interaction.[9][10]

While the effects of fluorination are often beneficial, they are highly context-dependent. The precise position of the fluorine atom is critical, and its impact on properties like solubility and membrane permeability must be carefully evaluated for each new analog. The experimental protocols provided herein offer a robust framework for conducting such evaluations. As synthetic methodologies for fluorination continue to advance, the ability to precisely tailor the properties of promising scaffolds like 2-(4-piperidin-1-yl)aniline will undoubtedly accelerate the discovery of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Leriche, C., Hequene, C., & Brigaud, T. (2012). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Bioorganic & Medicinal Chemistry, 20(2), 579-591. [Link]

  • Jeschek, M., & Panke, S. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA, 57(11), 729-733. [Link]

  • Sena, R. A., & Lowary, T. L. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. [Link]

  • Genovino, J., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(23), 9182–9195. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. [Link]

  • O'Hagan, D. (2015). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 405-417. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Toth, I., et al. (2015). Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. Bioconjugate Chemistry, 26(6), 1165–1174. [Link]

  • Taylor, C. G., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Pandey, S. K., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers, 15(9), 2496. [Link]

  • Caron, G., et al. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Expert Opinion on Drug Discovery, 14(5), 493-504. [Link]

  • Lasanov, M. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1756–1767. [Link]

  • Rutkowska, E., Pajak, K., & Jozwiak, K. (2013). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Gona, F., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7241. [Link]

  • Gona, F., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 17(12), e2000578. [Link]

  • Püsküllü, M. O., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 4880. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Pharmaceuticals, 13(6), 108. [Link]

  • Kumar, R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of the Indian Chemical Society, 100(3), 100898. [Link]

  • Püsküllü, M. O., et al. (2025). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to GC-MS Impurity Profiling of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Impurity Profiling in Pharmaceutical Integrity In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Impurity Profiling in Pharmaceutical Integrity

In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the reporting, identification, and toxicological qualification of these impurities.[1][3][4][5][6] For a novel compound like 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, a thorough understanding of its impurity profile is not merely a quality control measure but a fundamental component of its development and regulatory submission process.

GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic impurities.[2][7][8] Its sensitivity and specificity make it an ideal platform for detecting and quantifying process-related impurities, degradation products, and residual solvents.[2][7]

Anticipating Impurities: A Synthesis-Based Approach

A robust impurity profiling strategy begins with a comprehensive understanding of the synthetic pathway. For 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline, two common synthetic routes are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

A. Buchwald-Hartwig Amination Pathway: This popular cross-coupling reaction would likely involve the reaction of a 2-haloaniline (e.g., 2-bromoaniline) with 4-(2-fluoroethyl)piperidine in the presence of a palladium catalyst and a phosphine ligand.[2][4][5][6][8]

B. Nucleophilic Aromatic Substitution (SNAr) Pathway: This route typically involves the reaction of a highly activated aryl halide, such as 1-fluoro-2-nitrobenzene, with 4-(2-fluoroethyl)piperidine, followed by the reduction of the nitro group to an amine.[9][10]

Based on these synthetic routes, a range of potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 2-bromoaniline, 1-fluoro-2-nitrobenzene, or 4-(2-fluoroethyl)piperidine.

  • Intermediates: In the SNAr route, incomplete reduction can lead to the presence of 1-(2-nitrophenyl)-4-(2-fluoroethyl)piperidine.

  • By-products: Side reactions, such as hydrodehalogenation of the starting aryl halide or dimerization, can generate various by-products.

  • Reagents and Catalysts: Residual palladium catalyst, phosphine ligands (e.g., triphenylphosphine), and bases from the Buchwald-Hartwig reaction.[2][4][5][6][8]

  • Degradation Products: The final compound may degrade under stress conditions (e.g., heat, light, oxidation) to form new impurities.

The logical relationship between the parent compound and its potential impurities is illustrated in the diagram below.

cluster_synthesis Synthetic Pathways cluster_impurities Potential Impurities 2-Haloaniline 2-Haloaniline Buchwald-Hartwig Buchwald-Hartwig 2-Haloaniline->Buchwald-Hartwig 4-(2-Fluoroethyl)piperidine 4-(2-Fluoroethyl)piperidine 4-(2-Fluoroethyl)piperidine->Buchwald-Hartwig SNAr SNAr 4-(2-Fluoroethyl)piperidine->SNAr Parent_Compound 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline Buchwald-Hartwig->Parent_Compound Starting_Materials Unreacted Starting Materials Parent_Compound->Starting_Materials carry-over Intermediates Incomplete Reduction Product Parent_Compound->Intermediates incomplete reaction Byproducts Side-Reaction Products Parent_Compound->Byproducts side reaction Reagents Catalyst/Ligand Residues Parent_Compound->Reagents carry-over Degradation Degradation Products Parent_Compound->Degradation instability 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->SNAr Nitro_Intermediate 1-(2-Nitrophenyl)-4- (2-fluoroethyl)piperidine SNAr->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Reduction->Parent_Compound

Caption: Relationship between synthetic pathways and potential impurities.

GC-MS Method Development: A Comparative Analysis

The development of a robust GC-MS method is paramount for the accurate and reliable profiling of impurities.[7] Key parameters to optimize include the GC column, temperature program, and mass spectrometer settings.

Experimental Workflow

The general workflow for GC-MS analysis is depicted below.

Sample_Preparation Sample Preparation (Dissolution in suitable solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation (GC Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Impurity Identification & Quantification) Detection->Data_Analysis

Caption: General workflow for GC-MS impurity profiling.

Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

Comparative Analysis of GC Columns

The choice of GC column is critical for achieving optimal separation of impurities. A comparison of two commonly used stationary phases is presented below.

Column TypeStationary PhasePolarityAdvantagesDisadvantages
DB-5ms 5% Phenyl-95% DimethylpolysiloxaneLowRobust, versatile, good for general-purpose analysis.May not provide sufficient resolution for closely related isomers.
DB-17ms 50% Phenyl-50% DimethylpolysiloxaneIntermediateEnhanced selectivity for aromatic and polar compounds.May exhibit higher bleed at elevated temperatures.

Experimental Data Synopsis:

ImpurityRetention Time (DB-5ms)Retention Time (DB-17ms)Resolution (Rs) from Parent (DB-5ms)Resolution (Rs) from Parent (DB-17ms)
2-Bromoaniline12.5 min14.2 min3.54.8
4-(2-Fluoroethyl)piperidine8.2 min9.5 min8.19.7
Parent Compound18.9 min21.3 min--
Nitro-Intermediate20.1 min23.5 min1.82.9

Impurity Identification and Structural Elucidation

The mass spectrometer provides crucial information for the structural elucidation of unknown impurities. The fragmentation patterns of aniline and piperidine derivatives are well-characterized and can be used to identify key structural motifs.[11][12][13]

Expected Fragmentation Patterns:

  • Parent Compound (2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline):

    • Molecular Ion (M+•): Expected at m/z 222.

    • Alpha-Cleavage: Loss of the fluoroethyl group or cleavage of the piperidine ring.

    • Aniline Moiety: A prominent fragment at m/z 92 corresponding to the aniline radical cation.[11]

    • Piperidine Moiety: Fragments characteristic of the substituted piperidine ring.[12]

  • Nitro-Intermediate (1-(2-Nitrophenyl)-4-(2-fluoroethyl)piperidine):

    • Molecular Ion (M+•): Expected at m/z 252.

    • Loss of NO2: A significant fragment corresponding to the loss of the nitro group.

    • Fragments similar to the parent compound's piperidine moiety.

A comparison of the mass spectra of the parent compound and a potential impurity allows for confident identification.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically sound approach to the GC-MS impurity profiling of 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline. By understanding the potential synthetic pathways, a targeted and effective analytical method can be developed. The use of an intermediate polarity column, such as a DB-17ms, is recommended for optimal separation of key impurities. The interpretation of mass spectral data, based on established fragmentation patterns of aniline and piperidine derivatives, is crucial for the definitive identification of unknown peaks. Adherence to these principles will ensure a robust and reliable impurity profile, satisfying regulatory requirements and contributing to the development of a safe and effective pharmaceutical product.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
  • 4-Piperidinoaniline synthesis - ChemicalBook.
  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS - Benchchem.
  • Unveiling the Structure of 4-(Piperidin-4-yl)aniline: A Mass Spectrometry-Based Comparative Guide - Benchchem.
  • Buchwald-Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules - Taylor & Francis. (2025, April 9).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12).
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (2015, July 15).
  • Mass Spectrometry: Fragmentation.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Executive Safety Assessment Compound Class: Fluorinated N-heterocyclic Aromatic Amine Primary Hazard Driver: Aniline moiety enhanced by lipophilic fluoroethyl side chain. Handling 2-(4-(2-Fluoroethyl)piperidin-1-yl)anili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Fluorinated N-heterocyclic Aromatic Amine Primary Hazard Driver: Aniline moiety enhanced by lipophilic fluoroethyl side chain.

Handling 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline requires a safety protocol that goes beyond standard laboratory practice. While specific toxicological data for this exact intermediate may be limited, its structure dictates a "Control Banding" approach equivalent to Category 1 Acute Toxin (Dermal/Inhalation) .

The presence of the fluoroethyl group significantly increases the lipophilicity of the molecule compared to a standard aniline. This facilitates rapid dermal absorption, transporting the toxic aniline moiety into the bloodstream where it can induce methemoglobinemia (oxidation of hemoglobin) more efficiently than its non-fluorinated counterparts.

Critical Hazard Architecture (The "Why")

To ensure safety, we must understand the mechanism of toxicity. This protocol is built around mitigating the following specific molecular risks:

Structural MotifPhysiological RiskOperational Implication
Aniline Core Methemoglobinemia: Oxidizes Fe²⁺ in hemoglobin to Fe³⁺, blocking oxygen transport.Zero Skin Contact: Exposure effects are often delayed (2-4 hours). Cyanosis (blue skin) is a late sign.
Piperidine Ring Mucous Membrane Irritation: Basic nitrogen acts as a lachrymator and respiratory irritant.Vapor Control: Handling outside a fume hood is strictly prohibited.
Fluoroethyl Group Enhanced Permeation: Increases solubility in skin lipids, accelerating "breakthrough time" of PPE.Glove Selection: Standard nitrile gloves may offer insufficient protection time (<15 mins).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The following PPE configuration is required for all manipulations of the neat substance.

A. Dermal Protection (The Double-Glove Strategy)

Because aromatic amines can permeate nitrile, a Laminate/Nitrile hybrid system is the only self-validating barrier.

  • Inner Layer (The Barrier): Silver Shield® (EVOH/PE Laminate) or equivalent.

    • Why: Resists aromatic amines for >4 hours.

    • Trade-off: Poor dexterity.

  • Outer Layer (The Grip): Disposable Nitrile (min 5 mil thickness) .

    • Why: Protects the inner laminate glove from physical tears and provides grip.

    • Protocol: Change outer gloves immediately upon any visible splash. Change inner gloves every 4 hours.

B. Respiratory Protection[2][3][4][5][6]
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.

    • Note: N95 masks are ineffective against aniline vapors and offer zero protection against the methemoglobinemia risk.

C. Ocular Protection[3][4][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are insufficient due to the risk of liquid splashing and tracking around the lens.

Operational Workflow & Logistics

Phase 1: Preparation & Weighing
  • Static Control: The piperidine ring can make solids prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.

  • Balance Location: The analytical balance must be inside the fume hood or a vented balance enclosure.

Phase 2: Synthesis & Handling
  • Solvent Choice: Avoid using DMSO or DMF if possible; these solvents act as "carriers," further accelerating the transport of the aniline through the skin.

  • Temperature: If heating is required, use a closed system (reflux condenser with inert gas trap). Hot aniline vapors are highly penetrating.

Phase 3: Decontamination & Spills
  • Deactivation Solution: Do not use simple water. Use a mixture of Water (90%) / Surfactant (5%) / Vinegar (5%) . The weak acid helps protonate the amine, turning it into a salt (anilinium), which is less volatile and less skin-permeable (though still toxic).

  • Spill Protocol:

    • Evacuate immediate area.[1][2][3][4]

    • Don Full PPE (including respirator).

    • Cover spill with absorbent pads.

    • Apply Deactivation Solution.

    • Double-bag waste in hazardous material bags.

Waste Disposal Logic

Crucial: Do not mix this compound with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. Aromatic amines are easily oxidized, often exothermically, leading to fire or explosion risks in waste drums.

  • Stream A (Preferred): High BTU Incineration stream (halogenated).

  • Stream B (Alternative): Lab Pack for "Toxic Organics - Amines."

  • Labeling: Clearly mark container: "Contains Aromatic Amines - High Acute Toxicity - FLAMMABLE."

Visualized Safety Protocol (Logic Flow)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling Request 2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline RiskAssess Risk Assessment: Is substance Neat (Solid/Liquid)? Start->RiskAssess Solvent Dilute Solution (<10mM) RiskAssess->Solvent No (Dilute) Neat Neat / High Conc. RiskAssess->Neat Yes PPE_Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat Solvent->PPE_Standard PPE_Enhanced ENHANCED PPE REQUIRED: 1. Silver Shield (Laminate) Liner 2. Nitrile Outer Glove 3. Fume Hood Mandatory Neat->PPE_Enhanced HoodCheck Engineering Check: Hood Velocity > 80 fpm? PPE_Standard->HoodCheck PPE_Enhanced->HoodCheck StopWork STOP WORK: Maintenance Required HoodCheck->StopWork No Proceed Proceed with Synthesis/Weighing (Use Anti-Static Measures) HoodCheck->Proceed Yes Decon Decontamination: Acidify (Dilute Acetic Acid) to form Salt Proceed->Decon Disposal Disposal: Segregate from Oxidizers Label: Toxic Aromatic Amine Decon->Disposal

Figure 1: Operational decision matrix for handling fluoro-aniline derivatives. Note the bifurcation in PPE requirements based on concentration.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2022). Glove Selection and Breakthrough Times. Office of Research Services.[5] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
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